trans-4-Fluorocyclohexanecarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEBKXOXPBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-41-3 | |
| Record name | 4-fluorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
trans-4-Fluorocyclohexanecarboxylic Acid physical properties
An In-depth Technical Guide to the Physical Properties of trans-4-Fluorocyclohexanecarboxylic Acid
Introduction
This compound (CAS No. 174771-54-1) is a fluorinated derivative of cyclohexanecarboxylic acid.[1] The presence of a fluorine atom in the trans position on the cyclohexane ring imparts unique electronic properties and conformational rigidity to the molecule. These characteristics make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a detailed overview of the key physical properties of this compound, along with standardized experimental protocols for their determination.
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁FO₂ | [1][2][3] |
| Molecular Weight | 146.16 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approximately 85°C | [1] |
| Solubility | Slightly soluble in water. Good solubility in organic solvents such as ethanol, methanol, and dichloromethane. | [1] |
| CAS Number | 174771-54-1 | [1][3] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology (Capillary Method):
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2°C per minute, and the temperature is observed.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Solubility Assessment
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, dichloromethane).
-
Add 1 mL of each solvent to the corresponding test tube.
-
Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.
-
Agitate the tubes vigorously for 1-2 minutes.
-
Observe and record whether the solid dissolves completely, partially, or not at all.
-
For a more quantitative assessment, continue adding small, known quantities of the solute until saturation is reached.
Acidity Measurement (pH of Aqueous Solution)
Objective: To determine the acidity of an aqueous solution of the compound.
Methodology:
-
Prepare a saturated or a known concentration solution of this compound in deionized water.
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Immerse the pH electrode in the prepared solution.
-
Allow the reading to stabilize and record the pH value.
-
Alternatively, for a qualitative measurement, dip a strip of pH indicator paper into the solution and compare the resulting color to the provided chart.[4][5]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FT-IR spectrometer is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C-O stretch (~1300 cm⁻¹), and the C-F stretch (~1100-1000 cm⁻¹).[6]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physical characterization of this compound.
Caption: Workflow for Physical Characterization.
References
- 1. 174771-54-1(this compound) | Kuujia.com [kuujia.com]
- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-(1r,4r)-4-fluorocyclohexane-1-carboxylic acid 97% | CAS: 174771-54-1 | AChemBlock [achemblock.com]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. scribd.com [scribd.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
An In-depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid (CAS: 174771-54-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-4-Fluorocyclohexanecarboxylic Acid, a fluorinated cycloalkane carboxylic acid of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the cyclohexane ring imparts unique physicochemical properties that can enhance the pharmacological profile of bioactive molecules. This document details the chemical and physical properties, outlines a general synthetic approach, and discusses its application as a key building block in the synthesis of complex molecular architectures, including Janus kinase (JAK) inhibitors. Safety and handling information is also provided.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. The presence of the fluorine atom influences its polarity and hydrogen bonding capabilities, rendering it slightly soluble in water but well-soluble in organic solvents like ethanol, methanol, and dichloromethane.[1] Its structural rigidity and the electronic effects of the fluorine atom make it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 174771-54-1 | [1] |
| Molecular Formula | C₇H₁₁FO₂ | [1] |
| Molecular Weight | 146.16 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approximately 85°C | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol, methanol, dichloromethane | [1] |
| IUPAC Name | trans-4-fluorocyclohexane-1-carboxylic acid | [2] |
| Synonyms | 4-Fluorocyclohexane-1-carboxylic acid, trans-4-Fluorocyclohexanoic Acid | [1][2] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
| Predicted spectrum available from Human Metabolome Database |
Note: The Human Metabolome Database provides a predicted ¹H NMR spectrum which can be used as a reference.[3]
Synthesis
A general and common synthetic route to this compound involves the fluorination of a cyclohexanecarboxylic acid derivative.[1] While a specific detailed protocol for this exact molecule is not publicly available, a representative protocol for a similar transformation, the hydrogenation of a substituted benzoic acid to a cyclohexanecarboxylic acid, is described below. This illustrates the general principles that could be adapted for the synthesis of the title compound.
General Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid
This protocol describes the synthesis of trans-4-aminocyclohexanecarboxylic acid, a structurally related compound, and is provided as an illustrative example of a potential synthetic strategy.
Reaction Scheme:
Figure 1: Synthesis of trans-4-aminocyclohexanecarboxylic acid.
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (NH₃)
-
Citric acid
-
Acetone
-
Water
-
Celite
Procedure:
-
In an autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH (100.0 mL).[4]
-
Stir the mixture at 100°C under a hydrogen pressure of 15 bar for 20 hours.[4]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5/5/1, v/v/v) and ninhydrin as a staining agent.[4]
-
After completion, filter the catalyst through Celite and wash with a mixture of acetone/water (4/1, v/v).[5]
-
Evaporate the acetone under reduced pressure.[5]
-
Extract the aqueous layer (pH=9) three times with DCM.[5]
-
Acidify the aqueous solution to pH 4 with citric acid and extract five times with DCM.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of pharmacologically active compounds. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug design.[1]
Role in Janus Kinase (JAK) Inhibitors
Derivatives of trans-4-aminocyclohexanecarboxylic acid, a close structural analog, are utilized in the synthesis of Janus kinase inhibitors.[4] While a specific protocol starting from the title compound is not available, the general synthetic workflow for JAK inhibitors often involves the coupling of a heterocyclic core with a substituted cyclohexane moiety.
Figure 2: General workflow for JAK inhibitor synthesis.
This generalized workflow highlights the role of this compound as a key component in constructing the final drug candidate. The carboxylic acid functionality allows for straightforward amide bond formation with a suitable amino-functionalized heterocyclic core.
Potential in Antiviral Drug Synthesis
Fluorinated nucleoside analogs are a well-established class of antiviral agents.[6] The incorporation of fluorine can enhance the metabolic stability and biological activity of these compounds. While specific examples utilizing this compound in antiviral synthesis are not detailed in the available literature, its structural features make it an attractive scaffold for the development of novel carbocyclic nucleoside analogs.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a dry and cool place.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the fluorine atom, offer significant potential for the development of novel therapeutics with improved pharmacological profiles. Further research into its synthesis and applications is warranted to fully exploit its potential in the creation of next-generation pharmaceuticals.
References
- 1. 174771-54-1(this compound) | Kuujia.com [kuujia.com]
- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246426) [hmdb.ca]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930) [hmdb.ca]
- 6. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
trans-4-Fluorocyclohexanecarboxylic Acid molecular weight
An In-depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid
Introduction
This compound is a fluorinated cycloalkane derivative that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a fluorine atom imparts unique stereoelectronic properties, making it a subject of interest for researchers and drug development professionals.[1] The trans configuration of the fluorine atom and the carboxylic acid group provides steric stability to the molecule.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 146.16 g/mol | [2][3] |
| Molecular Formula | C₇H₁₁FO₂ | [1][2][3] |
| CAS Number | 174771-54-1 | [1][3] |
| Melting Point | ~85 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [1] |
| MDL Number | MFCD27977929 | [1][3] |
Synthesis and Reactivity
Synthetic Protocol
The synthesis of this compound can be achieved through various methods, including the fluorination of corresponding cyclohexanecarboxylic acid derivatives. A general synthetic approach involves the hydrogenation of a substituted benzoic acid followed by stereoselective fluorination.
Example Protocol: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid (a related derivative)
A one-pot process for a related compound, trans-4-aminocyclohexanecarboxylic acid, involves the hydrogenation of p-aminobenzoic acid.[4][5][6]
-
Reaction Setup : In an autoclave, mix p-aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C) catalyst, and a 10% aqueous solution of sodium hydroxide (NaOH).[4][5][6]
-
Hydrogenation : Stir the mixture at 100°C under a hydrogen pressure of 15 bar.[4][5][6]
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC).[4][5]
-
Work-up : Once the reaction is complete, the catalyst is filtered off. The cis/trans mixture of the product can then be separated by methods such as selective crystallization or esterification.[5]
Chemical Reactivity
The carboxylic acid functionality of this compound allows it to undergo typical reactions such as:
-
Esterification : Reaction with alcohols in the presence of an acid catalyst to form esters.[1]
-
Amide Formation : Reaction with amines, often activated by coupling agents, to form amides.[1]
The fluorine atom enhances the molecule's stability and can influence the reactivity and binding properties of the final compounds.[1]
Applications in Drug Development
The rigid structure and the electronic effects of the fluorine atom make this compound a useful intermediate in medicinal chemistry.[1] Fluorinated molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles compared to their non-fluorinated analogs.[1] This makes it a valuable component in the synthesis of novel therapeutic agents, including anti-inflammatory and antiviral drugs.[1]
Caption: Synthetic pathways from this compound.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2][7] When handling this compound, it is important to use personal protective equipment, including gloves, protective clothing, and eye/face protection.[7] Work should be conducted in a well-ventilated area.[7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]
References
- 1. 174771-54-1(this compound) | Kuujia.com [kuujia.com]
- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-(1r,4r)-4-fluorocyclohexane-1-carboxylic acid 97% | CAS: 174771-54-1 | AChemBlock [achemblock.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to trans-4-Fluorocyclohexanecarboxylic Acid, a valuable building block in pharmaceutical and agrochemical research. The presence of a fluorine atom can impart unique properties to bioactive molecules, including enhanced metabolic stability, binding affinity, and lipophilicity.[1] This document details the key synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Core Synthetic Strategies
The synthesis of this compound can be broadly approached via two main strategies:
-
Catalytic Hydrogenation of a Substituted Benzene Ring: This is the most common and direct approach, starting from readily available 4-fluorobenzoic acid. The primary challenge lies in controlling the stereochemistry of the resulting cyclohexane ring to favor the desired trans isomer.
-
Fluorination of a Cyclohexane Precursor: This method involves the introduction of the fluorine atom onto a pre-existing cyclohexanecarboxylic acid scaffold. The stereochemical outcome is dependent on the nature of the starting material and the fluorinating agent.
Route 1: Catalytic Hydrogenation of 4-Fluorobenzoic Acid
This method is arguably the most straightforward approach, utilizing the inexpensive and commercially available 4-fluorobenzoic acid as the starting material. The core of this synthesis is the reduction of the aromatic ring to a cyclohexane ring using a heterogeneous catalyst under a hydrogen atmosphere.
Reaction Pathway
The catalytic hydrogenation of 4-fluorobenzoic acid typically yields a mixture of cis- and this compound. The trans isomer is generally the thermodynamically more stable product. Reaction conditions can be optimized to maximize the formation of the trans isomer.
References
In-Depth Technical Guide: Solubility Profile of trans-4-Fluorocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-Fluorocyclohexanecarboxylic Acid, a key building block in pharmaceutical and materials science applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for its precise determination. The guide is intended to equip researchers with the foundational knowledge and practical methodology required to effectively work with this compound.
Introduction
This compound (CAS No. 174771-54-1) is a fluorinated cycloalkane carboxylic acid. The presence of the fluorine atom at the 4-position of the cyclohexane ring imparts unique physicochemical properties, including altered polarity and metabolic stability, making it a valuable synthon in the development of novel therapeutics and advanced materials. An understanding of its solubility is critical for a range of applications, including reaction condition optimization, formulation development, and bioavailability assessment.
Solubility Data
Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. However, qualitative descriptions of its solubility are available.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Water | Slightly Soluble[1] |
| Ethanol | Good Solubility[1] |
| Methanol | Good Solubility[1] |
| Dichloromethane | Good Solubility[1] |
Note: "Slightly Soluble" and "Good Solubility" are qualitative terms and should be quantitatively determined for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (e.g., deionized water, ethanol, methanol, dichloromethane) of appropriate purity (e.g., HPLC grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker bath or incubator
-
Vials with screw caps and PTFE septa
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Withdrawal and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid aspirating solid particles, the pipette tip should be positioned well above the solid phase.
-
Immediately dilute the withdrawn sample with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Spectroscopic Data of trans-4-Fluorocyclohexanecarboxylic Acid: A Technical Guide
Introduction
trans-4-Fluorocyclohexanecarboxylic Acid (CAS No: 174771-54-1) is a fluorinated cyclohexane derivative.[1] Its structure, featuring a fluorine atom and a carboxylic acid group in a trans configuration on a cyclohexane ring, imparts specific properties that are of interest in pharmaceutical and materials science research.[1] This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for data acquisition. It is important to note that publicly available, experimentally determined spectra for this specific compound are scarce; therefore, the data presented herein are predicted based on established principles of spectroscopy and data from analogous structures.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet, broad | 1H | -COOH |
| ~4.6 | Doublet of Triplets | 1H | H-4 (CHF) |
| ~2.4 | Multiplet | 1H | H-1 (CHCOOH) |
| ~2.2 - 2.0 | Multiplet | 4H | H-2, H-6 (axial & equatorial) |
| ~1.8 - 1.6 | Multiplet | 4H | H-3, H-5 (axial & equatorial) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=O (Carboxylic Acid) |
| ~88 (doublet, ¹JCF ≈ 170 Hz) | C-4 (CHF) |
| ~42 | C-1 (CHCOOH) |
| ~30 (doublet, ²JCF ≈ 20 Hz) | C-3, C-5 |
| ~28 | C-2, C-6 |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -180 | Multiplet |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| 2950 - 2850 | Medium-Strong | C-H stretch (Cyclohexane) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1250 | Medium | C-O stretch |
| ~1050 | Medium | C-F stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 146.07 | [M]⁺ (Molecular Ion) |
| 129 | [M-OH]⁺ |
| 101 | [M-COOH]⁺ |
| 81 | [C₆H₉]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent will depend on the solubility of the sample. Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if the solvent does not provide a reference signal.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum and reference it to the TMS signal at 0.00 ppm or the solvent signal.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. An external standard such as CFCl₃ may be used for referencing (δ = 0.0 ppm).
-
Proton decoupling may be applied to simplify the spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method for solid samples.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample (or KBr pellet) in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for carboxylic acids.
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) can be effective, while positive ion mode ([M+H]⁺) is also common.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis.
Caption: NMR Data Interpretation Logic.
References
An In-depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Fluorocyclohexanecarboxylic acid is a fluorinated cycloalkane derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the cyclohexane ring imparts unique stereoelectronic properties, influencing the molecule's conformation, lipophilicity, and metabolic stability. These characteristics make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the development of antagonists for cell adhesion molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of Very Late Antigen-4 (VLA-4) antagonists.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of the electronegative fluorine atom can affect its polarity and hydrogen bonding capabilities.[1] It exhibits slight solubility in water but is readily soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1]
| Property | Value | Reference |
| CAS Number | 174771-54-1 | [1] |
| Molecular Formula | C₇H₁₁FO₂ | [2] |
| Molecular Weight | 146.16 g/mol | [2] |
| Melting Point | Approximately 85°C | [1] |
| Appearance | White crystalline solid | [1] |
| IUPAC Name | trans-4-fluorocyclohexane-1-carboxylic acid | [2] |
| XLogP3-AA | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis and Experimental Protocols
While the initial discovery and first synthesis of this compound are not extensively documented in a single seminal publication, its preparation generally follows established methods for the fluorination of cycloalkanes. One of the common synthetic strategies involves the fluorination of cyclohexanecarboxylic acid derivatives.[1] Below is a generalized experimental protocol based on analogous syntheses of similar fluorinated and non-fluorinated cyclohexanecarboxylic acids.
General Synthesis Workflow
Caption: A potential synthetic pathway to this compound.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from the synthesis of similar trans-4-substituted cyclohexanecarboxylic acids, such as the hydroxy and amino analogues, and represents a plausible route to the fluoro derivative.[3][4][5]
Step 1: Preparation of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid [3]
-
In a high-pressure reactor, add p-hydroxybenzoic acid, a suitable catalyst (e.g., 5% Ruthenium on Carbon), and a solvent (e.g., water).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 1-3 MPa) and heat to a temperature between 80-150°C.
-
Maintain the reaction under stirring for a specified time until the consumption of hydrogen ceases.
-
After cooling and depressurizing the reactor, filter the catalyst.
-
Evaporate the solvent to obtain a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Step 2: Isomerization to trans-4-Hydroxycyclohexanecarboxylic Acid [3]
-
Dissolve the mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid in a suitable solvent.
-
Add a catalytic amount of a strong base, such as sodium alkoxide.
-
Heat the mixture to reflux to induce isomerization of the cis- to the trans-isomer.
-
Monitor the reaction by a suitable analytical method (e.g., GC-MS or NMR) until the desired trans:cis ratio is achieved.
-
Cool the reaction mixture and neutralize with an acid.
-
Isolate the crude trans-4-hydroxycyclohexanecarboxylic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to obtain the pure trans-isomer.
Step 3: Fluorination to this compound Note: This step is a generalized procedure for deoxofluorination.
-
Protect the carboxylic acid functionality of trans-4-hydroxycyclohexanecarboxylic acid as an ester (e.g., methyl or ethyl ester) using standard esterification methods.
-
Dissolve the resulting ester in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Slowly add a deoxofluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting fluoro-ester by column chromatography.
-
Hydrolyze the ester group using standard conditions (e.g., aqueous lithium hydroxide followed by acidic workup) to yield this compound.
Quantitative Data (Analogous Reactions)
| Reaction Step | Starting Material | Product | Catalyst/Reagent | Conditions | Yield | Reference |
| Hydrogenation & Isomerization | p-Aminobenzoic acid | trans-4-Aminocyclohexanecarboxylic acid derivative | 5% Ru/C, NaOH | 100°C, 15 bar H₂ | 47% overall after protection and esterification | [4][5] |
| Isomerization | cis/trans-4-Hydroxycyclohexanecarboxylic acid | trans-4-Hydroxycyclohexanecarboxylic acid | Sodium alkoxide | Reflux | >90% trans isomer | [3] |
Application in Drug Discovery: VLA-4 Antagonists
The primary application of this compound in drug discovery is as a key structural component in the design of Very Late Antigen-4 (VLA-4) antagonists.[6][7] VLA-4, also known as integrin α₄β₁, is a cell surface receptor that plays a crucial role in cell adhesion and migration.[1] It is expressed on the surface of various leukocytes, including T and B cells, monocytes, and eosinophils.[1]
The VLA-4 Signaling Pathway in Inflammation
VLA-4 mediates the adhesion of leukocytes to the vascular endothelium by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).[8] This interaction is a critical step in the inflammatory cascade, allowing immune cells to extravasate from the bloodstream into tissues at sites of inflammation.[8] The signaling pathway initiated by VLA-4 engagement contributes to the pathogenesis of various inflammatory and autoimmune diseases, including multiple sclerosis, asthma, and rheumatoid arthritis.[1][9]
Caption: Role of VLA-4 in inflammation and the mechanism of VLA-4 antagonists.
Derivatives of this compound have been incorporated into small molecule VLA-4 antagonists to improve their pharmacokinetic properties.[6] The rigid cyclohexane ring serves as a scaffold to correctly orient the pharmacophoric groups required for binding to VLA-4, while the fluorine atom can enhance metabolic stability and binding affinity. Several potent and orally bioavailable VLA-4 antagonists incorporating this moiety have been developed and have shown efficacy in preclinical models of inflammatory diseases.[6][7] For instance, a derivative of this compound exhibited an IC₅₀ of 2.8 nM for VLA-4 and favorable pharmacokinetic properties in rats.[6]
Conclusion
This compound is a key building block in modern medicinal chemistry, particularly for the development of VLA-4 antagonists. Its synthesis, while not straightforward, can be achieved through multi-step sequences involving catalytic hydrogenation, isomerization, and fluorination. The unique properties conferred by the fluorinated cyclohexane scaffold have enabled the development of potent and orally active drug candidates for the treatment of a range of inflammatory and autoimmune disorders. Further research into more efficient and stereoselective synthetic routes will undoubtedly expand the utility of this valuable compound in drug discovery.
References
- 1. VLA-4 - Wikipedia [en.wikipedia.org]
- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of trans-4-[1-[[7-fluoro-2-(1-methyl-3-indolyl)-6-benzoxazolyl]acetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Upregulated expression and function of VLA-4 fibronectin receptors on human activated T cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-4-Fluorocyclohexanecarboxylic acid is a fluorinated cycloalkane derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom onto the cyclohexane ring imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity to target proteins, and improved pharmacokinetic profiles of parent molecules.[1] Its rigid trans-conformation provides a well-defined three-dimensional structure, making it a valuable building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, spectroscopic data, synthesis, and its notable application in the development of Very Late Antigen-4 (VLA-4) antagonists.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] The presence of the highly electronegative fluorine atom influences its polarity and hydrogen bonding capabilities. It exhibits slight solubility in water but is readily soluble in organic solvents such as methanol and ethanol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁FO₂ | [2] |
| Molecular Weight | 146.16 g/mol | [2] |
| Melting Point | Approximately 85 °C | [1] |
| Boiling Point | No data available | |
| pKa | No experimental data available. Predicted values may vary. | |
| Appearance | White crystalline solid | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol, methanol | [1] |
| CAS Number | 174771-54-1 | [2] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.6 - 4.8 | dm | 1H | H-4 (axial) |
| 2.3 - 2.4 | tt | 1H | H-1 (axial) |
| 1.9 - 2.1 | m | 4H | H-2, H-6 (equatorial & axial) |
| 1.5 - 1.7 | m | 4H | H-3, H-5 (equatorial & axial) |
Note: Predicted data from the Human Metabolome Database.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~180 | C=O (Carboxylic acid) |
| 88 - 90 (d, ¹JCF ≈ 170 Hz) | C-4 |
| ~45 | C-1 |
| 30 - 35 (d, ²JCF ≈ 20 Hz) | C-3, C-5 |
| 25 - 30 | C-2, C-6 |
Note: Chemical shifts are estimated based on typical values for fluorocyclohexanes and cyclohexanecarboxylic acids. The carbon attached to fluorine will appear as a doublet due to coupling.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800 - 3300 | Broad | O-H stretch (Carboxylic acid) |
| ~2940, ~2860 | Medium-Strong | C-H stretch (Cyclohexane) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1050 - 1150 | Strong | C-F stretch |
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 146 | [M]⁺ (Molecular ion) |
| 126 | [M - HF]⁺ |
| 101 | [M - COOH]⁺ |
| 81 | [C₆H₉]⁺ |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the fluorination of a suitable precursor, such as a hydroxy- or keto-substituted cyclohexanecarboxylic acid derivative. Below is a plausible experimental protocol based on known fluorination reactions of similar substrates.
Reaction Scheme:
References
An In-depth Technical Guide to Fluorinated Cyclohexane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the plethora of fluorinated motifs, fluorinated cyclohexanes have emerged as particularly powerful tools for optimizing the pharmacological profiles of drug candidates. The introduction of one or more fluorine atoms onto a cyclohexane ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity for its biological target. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated cyclohexane derivatives in drug discovery, with a focus on quantitative data and detailed experimental methodologies.
The Impact of Fluorination on Physicochemical Properties
Fluorination can significantly alter a compound's lipophilicity (LogP) and acidity/basicity (pKa), which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The strong electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups.[2]
Table 1: Comparison of pKa Values for Carboxylic Acids [1]
| Compound | pKa |
| Cyclohexanecarboxylic acid | 4.90 |
| cis-4-Fluorocyclohexanecarboxylic acid | 4.81 |
| 4,4-Difluorocyclohexanecarboxylic acid | 4.35 |
Table 2: Impact of Fluorination on Lipophilicity (LogP)
| Compound | LogP | Notes |
| Cyclohexane | ~3.44 | Reference |
| Fluorocyclohexane | ~2.8 | Fluorination generally decreases lipophilicity.[3] |
| gem-Difluorination | Can increase or decrease | The effect depends on the position of the fluorine atoms and the overall molecular structure.[4][5] |
Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic half-life of a drug can be significantly increased.[1][6][7] Studies have shown that gem-difluorination, in particular, can either not affect or slightly improve the metabolic stability of derivatives.[4]
Conformational Control and Binding Affinity
The introduction of fluorine can have a substantial impact on the conformational preferences of the cyclohexane ring.[1][8] This is due to a complex interplay of steric and electronic effects, including hyperconjugation and electrostatic interactions.[9][10][11][12] For instance, contrary to the general principle that larger substituents favor the equatorial position, fluorine can exhibit a preference for the axial orientation in certain contexts.[8] This conformational control can pre-organize a molecule for optimal binding to its biological target, thereby enhancing its potency and selectivity.[1] The electronegativity of fluorine can also lead to more favorable interactions with the target protein.[1]
Experimental Protocols
General Synthetic Workflow
The synthesis of fluorinated cyclohexane derivatives often involves specialized fluorinating reagents and careful control of reaction conditions. A general workflow for their synthesis and characterization is outlined below.
Protocol 1: Synthesis of a Fluorinated Cyclohexane Derivative via Epoxide Ring Opening
This protocol describes a common method for introducing fluorine into a cyclohexane ring.[13][14]
-
Epoxidation: A solution of the starting cyclohexene derivative in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent (e.g., m-chloroperoxybenzoic acid) at 0 °C to room temperature to form the corresponding epoxide.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate solution) to remove excess oxidizing agent and acidic byproducts. The organic layer is dried and the solvent is removed under reduced pressure.
-
Fluorination: The crude epoxide is dissolved in an anhydrous solvent (e.g., toluene) under an inert atmosphere. A fluorinating agent, such as Deoxofluor or XtalFluor-E (typically 2-4 equivalents), is added.[13]
-
Reaction Progression: The reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC.
-
Aqueous Workup: The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final fluorinated cyclohexane derivative are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Determination of LogP by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[1]
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare a mixture of n-octanol and water, and saturate each phase with the other by vigorous shaking, followed by separation.
-
Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a flask.
-
Equilibration: The flask is shaken for a sufficient time to allow for the equilibrium of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Case Study: FDA-Approved Drugs
The therapeutic relevance of fluorinated cyclohexane motifs is highlighted by their presence in several FDA-approved drugs.[1]
-
Maraviroc: An anti-HIV agent that contains a 4,4-difluorocyclohexane moiety. This group is crucial for its binding affinity and metabolic stability.[1] Maraviroc is a CCR5 receptor antagonist, preventing the entry of the HIV virus into host cells.[1]
-
Ivosidenib: An anticancer drug for treating acute myeloid leukemia. It features a fluorinated cyclohexane ring that contributes to its pharmacological profile.
-
Belzutifan: Used for the treatment of von Hippel-Lindau disease-associated tumors, this drug also incorporates a fluorinated cyclohexane derivative.
Mechanism of Action: Maraviroc
The following diagram illustrates the mechanism of action of Maraviroc.
Conclusion
Fluorinated cyclohexane derivatives are invaluable building blocks in modern drug discovery.[1] Their ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity makes them a highly attractive tool for medicinal chemists.[1][2] The strategic introduction of fluorine can lead to significant improvements in the overall profile of a drug candidate. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the vast potential of fluorinated cyclohexanes in their drug design and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. real.mtak.hu [real.mtak.hu]
- 14. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the cyclohexane ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key component in the design of novel pharmaceuticals and functional materials.[1] The trans stereochemistry provides a rigid and well-defined conformation that is often crucial for specific molecular interactions.[1] This document outlines a detailed two-step protocol for the synthesis of this compound, beginning with the preparation of the precursor, cis-4-hydroxycyclohexanecarboxylic acid, followed by a stereospecific deoxofluorination.
Physicochemical Properties and Safety Data
The key properties and safety information for the final product are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁FO₂ | [2] |
| Molecular Weight | 146.16 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | ~85 °C | [1] |
| CAS Number | 174771-54-1 | [1] |
| Solubility | Soluble in methanol, ethanol, dichloromethane | [1] |
| Hazard Statement | GHS Classification | Reference |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Experimental Protocols
The synthesis is a two-step process. First, a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid is synthesized via hydrogenation, from which the cis isomer is isolated. Second, the cis-hydroxy acid undergoes deoxofluorination with inversion of stereochemistry to yield the final trans-fluoro product.
Step 1: Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid
This protocol is adapted from procedures for the hydrogenation of p-hydroxybenzoic acid.[3]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |
| p-Hydroxybenzoic Acid | 138.12 | 13.81 | 0.10 | 1.0 |
| 5% Ru/C Catalyst | - | 1.4 | - | - |
| Water (Solvent) | 18.02 | 150 mL | - | - |
| Sodium Hydroxide | 40.00 | 4.0 | 0.10 | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
Procedure:
-
A high-pressure reactor is charged with p-hydroxybenzoic acid (13.81 g, 0.10 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (1.4 g), and water (150 mL).
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 2 MPa.
-
The reaction mixture is heated to 120 °C and stirred vigorously for 8-10 hours, maintaining the hydrogen pressure.
-
After cooling to room temperature, the reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. The cis isomer can be preferentially isolated from the trans isomer by fractional crystallization, as the trans isomer is generally less soluble in water.
-
Cool the filtrate to 0-5 °C and allow the trans isomer to crystallize. Filter to remove the solid trans product.
-
The filtrate, enriched in the cis isomer, is acidified with concentrated HCl to pH 2-3 and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude cis-4-hydroxycyclohexanecarboxylic acid, which can be further purified by recrystallization.
Step 2: Synthesis of this compound
This protocol utilizes a deoxofluorination reaction which typically proceeds with inversion of stereochemistry, converting the cis-alcohol to the desired trans-fluoride.[4] The use of Deoxo-Fluor is recommended as a more thermally stable alternative to DAST.[5][6][7]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |
| cis-4-Hydroxycyclohexanecarboxylic Acid | 144.17 | 7.21 | 0.05 | 1.0 |
| Deoxo-Fluor | 221.22 | 12.17 | 0.055 | 1.1 |
| Dichloromethane (DCM, dry) | 84.93 | 200 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |
Procedure:
-
In a fume hood, a solution of cis-4-hydroxycyclohexanecarboxylic acid (7.21 g, 0.05 mol) in dry dichloromethane (100 mL) is prepared in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
Deoxo-Fluor (12.17 g, 0.055 mol) dissolved in dry DCM (100 mL) is added dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is stirred for 1 hour until gas evolution ceases. The layers are separated in a separatory funnel.
-
The aqueous layer is extracted with DCM (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Expected Characterization Data
| Technique | Expected Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ: ~12.0 (br s, 1H, COOH), ~4.6 (dm, 1H, J ≈ 48 Hz, CHF), ~2.4 (m, 1H, CHCOOH), ~2.2-1.6 (m, 8H, CH₂). |
| ¹³C NMR | (CDCl₃, 100 MHz) δ: ~182 (COOH), ~88 (d, J ≈ 170 Hz, CF), ~42 (d, J ≈ 20 Hz, CCOOH), ~30 (d, J ≈ 20 Hz, CH₂ adjacent to CF), ~28 (CH₂). |
| ¹⁹F NMR | (CDCl₃, 376 MHz) δ: A multiplet is expected in the range of -170 to -190 ppm. |
| IR (KBr) | ν (cm⁻¹): ~2930 (br, O-H stretch), ~1700 (s, C=O stretch), ~1070 (s, C-F stretch). |
| MS (ESI) | m/z: 145.06 [M-H]⁻. |
Visualizations
Synthesis Pathway
Experimental Workflow
References
- 1. 174771-54-1(this compound) | Kuujia.com [kuujia.com]
- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 7. Deoxofluor - Enamine [enamine.net]
Application Notes and Protocols for the Purification of trans-4-Fluorocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry and purity of this intermediate are critical for the desired activity and safety profile of the final product. This document provides detailed protocols for the purification of this compound, focusing on methods to remove impurities such as the cis-isomer, unreacted starting materials, and byproducts. The protocols are designed to be adaptable to various laboratory settings and scales.
Purification Strategies
The primary methods for the purification of this compound, a solid at room temperature, are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. For mixtures containing the cis-isomer, recrystallization is often an effective technique to isolate the more thermodynamically stable trans-isomer.
Recrystallization
Recrystallization is a widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. For substituted cyclohexanecarboxylic acids, solvents such as petroleum ether and mixtures of water and methanol have been shown to be effective for obtaining high-purity trans-isomers.[1]
Flash Column Chromatography
For complex mixtures or when recrystallization is ineffective, flash column chromatography offers a higher resolution separation. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)
This protocol is suitable for purifying this compound from impurities, including its cis-isomer.
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold bath (ice-water mixture)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol to the flask, just enough to wet the solid.
-
Heating: Gently heat the mixture while stirring. Continue to add methanol portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: While the methanol solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy (the point of saturation). If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in a cold bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of the final product. Method optimization may be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of a known high-purity sample of this compound in the mobile phase.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Data Presentation
The following table provides an illustrative summary of expected results from the purification process. Researchers should populate this table with their own experimental data.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Key Observations |
| Recrystallization (Methanol/Water) | 90 (contains 8% cis-isomer) | >99 | 75 | Formation of white crystalline solid. |
| Flash Chromatography | 85 | >99.5 | 60 | Effective for removing multiple impurities. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the purification and analysis of this compound.
Logical Relationship of Purification Steps
Caption: Diagram showing the logical progression and principles of purification by recrystallization.
References
Application Notes and Protocols: trans-4-Fluorocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and representative reactions of trans-4-Fluorocyclohexanecarboxylic Acid, a key building block in pharmaceutical and materials science research. The inclusion of a fluorine atom imparts unique properties, such as increased metabolic stability and altered acidity, making it a valuable component in the design of novel bioactive molecules.[1]
Physical and Chemical Properties
This compound is a white crystalline solid. The presence of the fluorine atom influences its polarity and hydrogen bonding capabilities, affecting its solubility and reactivity.[1]
| Property | Value | Reference |
| CAS Number | 174771-54-1 | [1] |
| Molecular Formula | C₇H₁₁FO₂ | [1] |
| Molecular Weight | 146.16 g/mol | [1] |
| Melting Point | ~85 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available p-hydroxybenzoic acid. The first step involves the catalytic hydrogenation of p-hydroxybenzoic acid to yield trans-4-hydroxycyclohexanecarboxylic acid. The second step is the deoxofluorination of the hydroxyl group to afford the final product.
Step 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid
This protocol is adapted from a patented industrial method for the large-scale production of trans-4-hydroxycyclohexanecarboxylic acid.[2]
Reaction Scheme:
Experimental Protocol:
-
Hydrogenation:
-
To a high-pressure reactor, add p-hydroxybenzoic acid (100 g, 0.72 mol), 5% ruthenium on carbon (Ru/C) catalyst (5 g), and a 10% aqueous solution of sodium hydroxide (1 L).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 15 bar.
-
Heat the mixture to 100°C with vigorous stirring.
-
Maintain these conditions for 20-28 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
After cooling to room temperature, carefully vent the reactor and filter the catalyst. The resulting solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
-
-
Isomerization and Isolation:
-
To the filtrate containing the mixture of isomers, add a sodium alkoxide (e.g., sodium methoxide) solution.
-
Heat the mixture to reflux to induce isomerization of the cis-isomer to the more stable trans-isomer. A trans content of over 90% can be achieved.[2]
-
After cooling, acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a mixture of petroleum ether and ethyl acetate to yield pure trans-4-hydroxycyclohexanecarboxylic acid.
-
Quantitative Data:
| Parameter | Value |
| Substrate | p-Hydroxybenzoic Acid |
| Catalyst | 5% Ru/C |
| Solvent | 10% aq. NaOH |
| Hydrogen Pressure | 15 bar |
| Temperature | 100 °C |
| Reaction Time | 20-28 h |
| Isomerization Catalyst | Sodium Alkoxide |
| Final Product | trans-4-Hydroxycyclohexanecarboxylic Acid |
| Purity (post-isomerization) | >90% trans |
Step 2: Fluorination of trans-4-Hydroxycyclohexanecarboxylic Acid
This protocol is a representative procedure for the deoxofluorination of an alcohol using diethylaminosulfur trifluoride (DAST), a common fluorinating agent.
Reaction Scheme:
Experimental Protocol:
-
To a solution of trans-4-hydroxycyclohexanecarboxylic acid (10 g, 69.4 mmol) in anhydrous dichloromethane (100 mL) at -78°C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.1 eq, 76.3 mmol) dropwise.
-
Stir the reaction mixture at -78°C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Substrate | trans-4-Hydroxycyclohexanecarboxylic Acid |
| Reagent | Diethylaminosulfur Trifluoride (DAST) |
| Solvent | Dichloromethane |
| Temperature | -78 °C to room temperature |
| Reaction Time | Overnight |
| Purification | Flash Column Chromatography |
Reactions of this compound
The carboxylic acid moiety of this compound can undergo various transformations, including esterification and amide bond formation.
Amide Bond Formation
This protocol describes a general method for amide bond formation using a coupling agent, exemplified by the reaction with benzylamine.
Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Diisopropylethylamine (DIPEA) (2.5 eq), followed by benzylamine (1.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired amide.
Quantitative Data for Amide Coupling:
| Reagent | Equivalents |
| This compound | 1.0 |
| Benzylamine | 1.1 |
| EDC·HCl | 1.2 |
| HOBt | 1.2 |
| DIPEA | 2.5 |
| Solvent | Anhydrous DCM or DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 h |
Diagrams
References
Applications of trans-4-Fluorocyclohexanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in modern medicinal chemistry, primarily utilized as a saturated, non-aromatic bioisostere for the phenyl ring. Its unique conformational properties and the electronic effects of the fluorine atom offer several advantages in drug design, including improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic profiles. The rigid trans-cyclohexyl scaffold allows for precise spatial orientation of substituents, while the fluorine atom can influence pKa, lipophilicity, and conformation, and can serve as a useful probe for studying ligand-receptor interactions. This document provides an overview of its applications, quantitative data for representative compounds, detailed experimental protocols, and illustrates a key signaling pathway where derivatives of this scaffold have shown therapeutic potential.
Key Applications
The trans-4-fluorocyclohexylcarboxylic acid motif has been successfully incorporated into a variety of bioactive molecules, targeting a range of therapeutic areas. Its primary role is to replace a phenyl ring to improve drug-like properties. Notable applications include:
-
VLA-4 Antagonists for Inflammatory Diseases: Very Late Antigen-4 (VLA-4) is an integrin that plays a crucial role in leukocyte adhesion and trafficking, making it a key target for inflammatory diseases such as asthma and multiple sclerosis. Replacing a benzoic acid moiety with trans-4-cyclohexanecarboxylic acid in a series of VLA-4 antagonists led to the discovery of potent and orally bioavailable drug candidates with significantly improved pharmacokinetic profiles.[1]
-
Soluble Epoxide Hydrolase (sEH) Inhibitors for Pain and Inflammation: Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a promising therapeutic strategy for managing pain and inflammation. The cyclohexyl scaffold is a common feature in potent sEH inhibitors, and the introduction of a fluorine atom can modulate the potency and pharmacokinetic properties of these compounds.
-
GPR40 Agonists for Type 2 Diabetes: G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes. Agonists of GPR40 stimulate glucose-dependent insulin secretion. The cyclohexanecarboxylic acid scaffold has been explored for the development of novel GPR40 agonists.
Data Presentation
The following table summarizes quantitative data for representative compounds incorporating the trans-4-cyclohexanecarboxylic acid scaffold or its derivatives, highlighting their biological activity and pharmacokinetic properties.
| Compound ID | Target | Biological Activity (IC50/EC50) | Pharmacokinetic Parameters (Rat) | Therapeutic Area |
| VLA-4 Antagonist 11b | VLA-4 | IC50 = 2.8 nM[1] | CL = 3.3 mL/min/kg, F = 51%[1] | Asthma, Inflammatory Diseases |
| sEH Inhibitor A1 | hsEH/msEH | IC50 = 0.1 nM (human/mouse)[2] | Not Reported | Inflammatory Bowel Disease |
| sEH Inhibitor A9 | hsEH/msEH | IC50 = 0.1 nM (human/mouse)[2] | Not Reported | Inflammatory Bowel Disease |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of compounds containing the this compound moiety.
Protocol 1: General Amide Coupling of this compound
This protocol describes a standard procedure for the synthesis of amide derivatives from this compound, a common step in the preparation of bioactive molecules.
Materials:
-
This compound
-
Amine of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add the amine of interest (1.1 eq), a coupling agent such as EDC (1.2 eq), and a catalyst like HOBt (0.1 eq).
-
Add a base such as DIPEA (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Synthesis of a VLA-4 Antagonist Intermediate (Adapted from literature)
This protocol outlines the synthesis of a key intermediate for a potent VLA-4 antagonist, demonstrating the application of the cyclohexanecarboxylic acid scaffold.
Step 1: Boc-protection of trans-4-aminocyclohexanecarboxylic acid
-
To a solution of trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-trans-4-aminocyclohexanecarboxylic acid.
Step 2: Amide coupling with the pyrrolidine intermediate
-
Follow the general amide coupling protocol described in Protocol 1, using Boc-trans-4-aminocyclohexanecarboxylic acid as the carboxylic acid component and the desired pyrrolidine intermediate as the amine component.
Step 3: Deprotection and subsequent acylation
-
The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).
-
The resulting free amine can then be acylated with the appropriate acid chloride or activated carboxylic acid to yield the final VLA-4 antagonist.
Mandatory Visualization
Signaling Pathway: Soluble Epoxide Hydrolase in Inflammation
The following diagram illustrates the role of soluble epoxide hydrolase (sEH) in the arachidonic acid inflammatory cascade. Inhibition of sEH is a key therapeutic strategy where this compound derivatives can be applied.
Caption: The sEH pathway in inflammation.
Experimental Workflow: Synthesis of a Bioactive Amide
This diagram outlines a typical experimental workflow for the synthesis and purification of an amide derivative of this compound.
Caption: Workflow for amide synthesis.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its application as a phenyl ring bioisostere has led to the development of potent and orally bioavailable drug candidates with improved pharmacokinetic properties. The provided protocols and pathway diagrams serve as a practical guide for researchers interested in utilizing this scaffold in their drug discovery programs. Further exploration of this moiety in different therapeutic areas is warranted and holds promise for the development of novel therapeutics.
References
Application Notes and Protocols: trans-4-Fluorocyclohexanecarboxylic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Fluorocyclohexanecarboxylic acid is a key building block in modern medicinal chemistry, valued for its unique structural and electronic properties.[1] The incorporation of a fluorine atom onto the cyclohexane ring offers a strategic advantage in drug design, influencing a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] The trans configuration of the fluorine atom and the carboxylic acid group provides steric stability and a defined three-dimensional structure, making it an attractive intermediate for the synthesis of complex pharmaceutical compounds.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent 5-HT1A receptor antagonist, [18F]FCWAY, a valuable tool in neuroscience research and positron emission tomography (PET) imaging.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C7H11FO2 | [3] |
| Molecular Weight | 146.16 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approximately 85°C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [1] |
| CAS Number | 174771-54-1 | [1] |
Application in the Synthesis of [¹⁸F]FCWAY, a 5-HT₁ₐ Receptor Antagonist
A significant application of this compound is in the synthesis of fluorinated analogues of WAY-100635, a potent and selective 5-HT1A receptor antagonist. One such analogue is N-{2-[4-(2-methoxyphenyl)piperazino]}-N-(2-pyridinyl)trans-4-fluorocyclohexanecarboxamide, commonly known as FCWAY. When labeled with fluorine-18 ([¹⁸F]FCWAY), it serves as a radioligand for PET imaging to study the 5-HT1A receptor system in the brain, which is implicated in various neuropsychiatric disorders.
Experimental Workflow: Synthesis of FCWAY
The synthesis of FCWAY from this compound typically involves an amide coupling reaction with the amine precursor, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)amine.
Caption: General workflow for the synthesis of FCWAY.
Experimental Protocols
Protocol 1: Amide Coupling for the Synthesis of FCWAY
This protocol describes the synthesis of FCWAY via the formation of an acyl fluoride intermediate, a method particularly effective for coupling with electron-deficient amines and sterically hindered substrates.
Materials:
-
This compound
-
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)amine
-
Bis(trichloromethyl)carbonate (Triphosgene) or similar acyl fluoride forming reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous glassware and magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl fluoride forming reagent (e.g., Triphosgene, 0.4 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the formation of the acyl fluoride.
-
Coupling Reaction: In a separate flask, dissolve N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)amine (1.0 equivalent) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Slowly add the amine solution to the activated acyl fluoride solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude FCWAY by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | >85% (for similar amide couplings) | [4] |
| Purity | >98% (after chromatography) |
Signaling Pathway of 5-HT₁ₐ Receptors
FCWAY acts as an antagonist at serotonin 1A (5-HT1A) receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o).
Caption: Simplified 5-HT₁ₐ receptor signaling pathway.
Activation of the 5-HT1A receptor by its endogenous ligand, serotonin (5-HT), leads to the activation of the Gi/o protein. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which ultimately modulates downstream cellular responses.[2][5] As an antagonist, FCWAY binds to the 5-HT1A receptor but does not activate it, thereby blocking the effects of serotonin and preventing the initiation of this signaling cascade.
Conclusion
This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its application in the preparation of the 5-HT1A receptor antagonist FCWAY highlights its importance in the development of sophisticated molecular probes and potential therapeutic agents. The provided protocols and data serve as a guide for researchers in utilizing this fluorinated building block to advance their drug discovery and development programs.
References
- 1. US7731940B2 - Compositions and methods related to serotonin 5-HT1A receptors - Google Patents [patents.google.com]
- 2. An automated one-step one-pot [(18)F]FCWAY synthesis: development and minimization of chemical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]fluoroalkyl analogues of the potent 5-HT1A antagonist WAY 100635: radiosyntheses and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: [18F]trans-3,4-DFACPC for PET Imaging of Cancer
Introduction
While trans-4-Fluorocyclohexanecarboxylic Acid serves as a foundational structure in medicinal chemistry, a closely related cyclopentane analogue, specifically the racemic mixture of (3R,4R)- and (3S,4S)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid (hereafter referred to as [18F]trans-3,4-DFACPC), has emerged as a promising positron emission tomography (PET) imaging agent for oncology.[1][2] This non-natural cyclic amino acid targets the upregulated amino acid transport systems, primarily System L, in tumor cells.[2][3] The increased transport of amino acids is a hallmark of many cancers, making tracers that exploit this mechanism valuable for tumor visualization, particularly in cancers like glioma and prostate cancer where traditional tracers like 2-[18F]fluoro-2-deoxy-d-glucose ([18F]FDG) have limitations.[1]
These application notes provide an overview of the preclinical evaluation of [18F]trans-3,4-DFACPC, including key performance data and detailed experimental protocols for its synthesis and use in preclinical models.
Mechanism of Action
Tumor cells often exhibit increased expression of cell membrane amino acid transporters to meet the high metabolic demands of proliferation.[4] [18F]trans-3,4-DFACPC is transported into cells primarily via the L-type amino acid transporter (LAT) and to some extent via the Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2).[2][3] Once inside the cell, the radiolabeled amino acid analog is trapped, allowing for visualization of tissues with high transporter activity, such as tumors, using PET imaging. This mechanism provides high tumor-to-background contrast, especially in the brain where background [18F]FDG uptake is high.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of [18F]trans-3,4-DFACPC.
Table 1: Radiosynthesis and Quality Control
| Parameter | Value | Reference |
|---|---|---|
| Radiochemical Yield (Decay Corrected) | 1.3% | [1][2] |
| Radiochemical Purity | >99% | [1][2] |
| Total Synthesis Time | Not Specified |
| Molar Activity | Not Specified | |
Table 2: In Vitro Cell Uptake Studies
| Cell Line | Tumor Type | Primary Transporter | Uptake vs. Control | Reference |
|---|---|---|---|---|
| 9L | Rat Gliosarcoma | System L | High | [1][2] |
| U87 ΔEGFR | Human Glioblastoma | System L | High | [1][2] |
| DU145 | Human Prostate Carcinoma | System L & ASC | Very High |[1][2] |
Table 3: In Vivo Biodistribution in Rats with Intracranial 9L Glioma (12.5 min p.i.)
| Tissue | Uptake (%ID/g ± SD) | Reference |
|---|---|---|
| Tumor | 1.66 ± 0.35 | [1] |
| Contralateral Brain | 0.43 ± 0.04 | [1] |
| Tumor-to-Brain Ratio | 2.8 |[1][2] |
Table 4: MicroPET Imaging Performance in Rats with Intracranial 9L Glioma
| Parameter | Value | Time Post-Injection (min) | Reference |
|---|---|---|---|
| Tumor Uptake (%ID/g ± SD) | 1.20 ± 0.43 | Not Specified | [1] |
| Tumor-to-Brain Ratio | 2.6 | 4.5 | [1] |
| Tumor-to-Brain Ratio | 2.8 | 12.5 | [1] |
| Tumor-to-Brain Ratio | 2.4 | 52.5 |[1] |
Experimental Protocols & Workflows
Radiolabeling of [18F]trans-3,4-DFACPC
This protocol describes the synthesis of the tracer from a precursor molecule. The workflow involves nucleophilic substitution with [18F]fluoride followed by deprotection.
References
- 1. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of trans-4-Fluorocyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and materials science.[1] Its rigid cyclohexane scaffold, combined with the electronic properties of the fluorine atom, makes it a desirable moiety for incorporation into novel molecular entities. The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] The carboxylic acid group serves as a versatile handle for various derivatization reactions, primarily through the formation of amides and esters.[1] These derivatizations are crucial for creating compound libraries for drug discovery, developing prodrugs, and modifying material properties.
This document provides detailed application notes and protocols for the most common and effective derivatization strategies for this compound, including amide bond formation, esterification, and derivatization for analytical purposes.
Application Note 1: Amide Bond Formation
Amide bonds are a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[2] The conversion of this compound to its corresponding amides allows for the exploration of structure-activity relationships (SAR) by introducing a diverse range of amine-containing fragments. The resulting fluoro-cyclohexyl carboxamides are prevalent in modern drug discovery, for instance, as intermediates for Janus Kinase (JAK) inhibitors.[3][4]
Common methods for amide bond formation involve the activation of the carboxylic acid with a coupling reagent, followed by nucleophilic attack by an amine. The choice of coupling reagent and reaction conditions is critical, especially when dealing with sterically hindered substrates or electron-deficient amines.[5]
General Mechanism of Amide Coupling
The process begins with the activation of the carboxylic acid, typically by a coupling reagent, to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides, or an active ester with uronium salts). This intermediate is then susceptible to nucleophilic attack by the amine, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide and a byproduct. Additives like 1-Hydroxybenzotriazole (HOBt) can be used to minimize side reactions and reduce racemization by forming a more stable active ester intermediate.
Caption: General mechanism for amide bond formation using coupling reagents.
Experimental Protocols
Protocol 1: Amide Coupling via Carbodiimide Reagent (EDC/HOBt)
This protocol is a widely used, reliable method for forming amide bonds. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide, simplifying byproduct removal during workup.
Methodology:
-
Dissolve this compound (1.0 equiv) and 1-Hydroxybenzotriazole (HOBt) (0.1 - 1.2 equiv) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
Add the desired amine (1.0 - 1.2 equiv) to the solution.
-
Add EDC hydrochloride (1.0 - 1.5 equiv) to the mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv).
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling via Uronium Reagent (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often effective for challenging couplings involving sterically hindered substrates or poorly nucleophilic amines.[2]
Methodology:
-
Dissolve this compound (1.0 equiv) in an aprotic solvent (e.g., DMF).
-
Add HATU (1.0 - 1.2 equiv) and a non-nucleophilic base, typically DIPEA (2.0 - 5.0 equiv), to the solution and stir for 5-10 minutes to pre-activate the acid.
-
Add the amine (1.0 - 1.2 equiv) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with Ethyl Acetate and wash extensively with water and brine to remove DMF and byproducts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product using column chromatography.
Data Presentation: Amide Coupling Reagents
| Coupling Reagent | Base | Solvent | Typical Time (h) | Typical Yield (%) | Notes |
| EDC / HOBt | DIPEA / DMAP | DCM / DMF | 4 - 24 | 50 - 95 | Good for general purpose coupling; byproducts are water-soluble.[6] |
| DCC / DMAP | DMAP | DCM | 6 - 18 | 60 - 90 | Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration. |
| HATU | DIPEA | DMF | 1 - 12 | 70 - 98 | Highly efficient, especially for difficult couplings.[2][6] |
| COMU | K2HPO4 | Mechanochemical | 0.3 - 1.5 | 70 - 96 | A solvent-free, sustainable approach for amide synthesis.[7] |
Application Note 2: Ester Formation (Esterification)
Ester derivatives of this compound are important as intermediates in multi-step synthesis or as prodrugs to enhance properties like lipophilicity and cell permeability. The two primary methods for esterification are acid-catalyzed reaction with an alcohol (Fischer Esterification) and alkylation of the carboxylate.
Experimental Protocols
Protocol 3: Fischer-Speier Esterification
This is a classic, cost-effective method for producing esters, especially on a large scale. The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[8] The reaction is an equilibrium process, and removal of water can drive it to completion.[8]
Methodology:
-
Suspend or dissolve this compound (1.0 equiv) in the desired alcohol (e.g., Methanol, Ethanol), which serves as both reactant and solvent.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H2SO4, TsOH, or HCl) (0.05 - 0.2 equiv).
-
Heat the mixture to reflux for 4-24 hours. The removal of water via a Dean-Stark apparatus can improve yield.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Carefully wash the solution with saturated aqueous NaHCO3 to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the ester.
-
Purify further by distillation or column chromatography if necessary.
Caption: Experimental workflow for Fischer-Speier Esterification.
Protocol 4: Esterification via Alkylation
This method involves deprotonating the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction.[9] This approach is useful for preparing esters when the corresponding alcohol is sensitive to strong acid or high temperatures.
Methodology:
-
Dissolve this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Add a suitable base (e.g., K2CO3, Cs2CO3) (1.1 - 1.5 equiv) and stir for 30-60 minutes to form the carboxylate salt.
-
Add the alkylating agent (e.g., Methyl Iodide, Benzyl Bromide) (1.0 - 1.2 equiv).
-
Stir the reaction at a temperature ranging from room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off the inorganic salts and concentrate the filtrate.
-
Alternatively, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Esterification Methods
| Method | Reagents | Solvent | Temperature | Typical Yield (%) | Notes |
| Fischer-Speier | Alcohol, cat. H2SO4 | Excess Alcohol | Reflux | 60 - 95 | Equilibrium reaction; best for simple, robust alcohols.[8] |
| Alkylation | Alkyl Halide, K2CO3/Cs2CO3 | DMF / ACN | RT - 60 °C | 70 - 98 | SN2 mechanism; good for acid-sensitive substrates.[9] |
| BCl3-Methanol | BCl3 in Methanol | Methanol | 60 °C | >90 | A specific, high-yield method for methyl esters, common for FAME analysis.[10] |
Application Note 3: Derivatization for Analytical Applications
For quantitative analysis by methods like HPLC or GC, derivatization is often necessary to improve chromatographic behavior and detection sensitivity.[11] Carboxylic acids can be poorly retained on reverse-phase columns and may exhibit poor ionization efficiency in mass spectrometry.[11][12] Derivatization converts the polar carboxylic acid into a less polar derivative, often incorporating a chromophore or a readily ionizable group.
Protocol 5: Derivatization for LC-MS/MS Analysis
This protocol adapts a method for tagging carboxylic acids to enhance their detection by positive mode electrospray ionization (ESI) tandem mass spectrometry (MS/MS).[11][12] The derivatizing agent acts as a tag that is easily ionized and fragmented in a predictable manner.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
In a microcentrifuge tube, combine an aliquot of the acid solution with the derivatizing reagent (e.g., 4-bromo-N-methylbenzylamine, 4-BNMA) (1.5 - 2.0 equiv).
-
Add a coupling agent, such as EDC (1.5 - 2.0 equiv), to facilitate the amide bond formation between the acid and the derivatizing amine.
-
Optionally, add a catalyst like pyridine.[13]
-
Incubate the reaction mixture at a controlled temperature (e.g., 60 °C) for 30-60 minutes.
-
Quench the reaction by adding a quenching agent or by dilution.
-
The derivatized sample is now ready for direct injection into the LC-MS/MS system.
-
Develop an LC method for separating the derivative and an MS/MS method (e.g., Multiple Reaction Monitoring, MRM) for sensitive and specific detection.
Caption: Workflow for derivatization prior to LC-MS/MS analysis.
References
- 1. 174771-54-1(this compound) | Kuujia.com [kuujia.com]
- 2. growingscience.com [growingscience.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 11. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
Application Notes and Protocols for the Esterification of trans-4-Fluorocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of methyl and ethyl esters of trans-4-Fluorocyclohexanecarboxylic Acid. This fluorinated cyclohexane derivative is a valuable building block in medicinal chemistry and materials science, where the introduction of fluorine can modulate physicochemical and biological properties. The following protocols describe two robust and widely applicable esterification methods: the Fischer-Speier Esterification and the Steglich Esterification.
Introduction
This compound is a versatile intermediate in the synthesis of various organic molecules.[1] Its ester derivatives, such as methyl and ethyl trans-4-fluorocyclohexanecarboxylate, serve as key precursors in the development of pharmaceuticals and other advanced materials. The choice of esterification method depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product.
The Fischer esterification is a classic, acid-catalyzed reaction that is well-suited for large-scale synthesis due to the low cost of reagents.[2][3] It involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][4] The reaction is reversible, and thus, strategies to remove water are often employed to drive the equilibrium towards the ester product.[4][5]
The Steglich esterification, on the other hand, is a milder method that proceeds at room temperature and is ideal for substrates that are sensitive to strong acids.[1][3][6] This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7] A key feature of this method is the formation of the insoluble byproduct, N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[6]
Data Presentation
The following tables summarize typical quantitative data for the esterification of this compound via Fischer and Steglich esterification. Please note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Fischer Esterification of this compound
| Product | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) |
| Methyl trans-4-fluorocyclohexanecarboxylate | Methanol | H₂SO₄ (conc.) | 4 - 8 | Reflux (~65°C) | 85 - 95 | >98 |
| Ethyl trans-4-fluorocyclohexanecarboxylate | Ethanol | H₂SO₄ (conc.) | 4 - 8 | Reflux (~78°C) | 85 - 95 | >98 |
Table 2: Steglich Esterification of this compound
| Product | Alcohol | Coupling Agent | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) |
| Methyl trans-4-fluorocyclohexanecarboxylate | Methanol | DCC | DMAP | 2 - 4 | 0 to RT | 90 - 98 | >99 |
| Ethyl trans-4-fluorocyclohexanecarboxylate | Ethanol | DCC | DMAP | 2 - 4 | 0 to RT | 90 - 98 | >99 |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This protocol describes the synthesis of ethyl trans-4-fluorocyclohexanecarboxylate. A similar procedure can be followed for the synthesis of the methyl ester by substituting ethanol with methanol.
Materials:
-
This compound
-
Anhydrous Ethanol (used in excess as both reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane for extraction
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol (10-20 eq).[8]
-
Catalyst Addition: To the stirred solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle.[8] Maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.[8]
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl trans-4-fluorocyclohexanecarboxylate.
-
Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.
Protocol 2: Steglich Esterification of this compound
This protocol describes the synthesis of methyl trans-4-fluorocyclohexanecarboxylate. A similar procedure can be followed for the synthesis of the ethyl ester by substituting methanol with ethanol.
Materials:
-
This compound
-
Anhydrous Methanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
0.5 N Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
DCC Addition: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.
-
Reaction: A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
-
Work-up: Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 0.5 N HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl trans-4-fluorocyclohexanecarboxylate.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation.
Visualizations
The following diagrams illustrate the signaling pathways (reaction mechanisms) and experimental workflows for the described esterification procedures.
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Mechanism of Steglich Esterification.
Caption: Experimental Workflows for Esterification.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Coupling with trans-4-Fluorocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of amides derived from trans-4-Fluorocyclohexanecarboxylic Acid. This fluorinated building block is of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug discovery. The trans-4-fluorocyclohexyl moiety, in particular, serves as a valuable bioisostere for various groups, offering a conformationally restricted and lipophilic scaffold. Amide coupling of this compound with a diverse range of amines provides access to a wide array of compounds with potential therapeutic applications, notably as enzyme inhibitors and receptor modulators.
Key Applications
Amides derived from this compound have shown promise in targeting key proteins involved in signaling pathways relevant to neurological and inflammatory disorders. Two prominent examples include:
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Inhibition of FAAH leads to elevated anandamide levels, producing analgesic and anxiolytic effects. Carbamate analogs of trans-4-fluorocyclohexane have been synthesized and evaluated as potent FAAH inhibitors for PET imaging, highlighting the potential of this scaffold in developing therapeutics for pain and neurological disorders.[1]
-
Serotonin 5-HT1A Receptor Modulation: The 5-HT1A receptor is a subtype of serotonin receptor implicated in the modulation of mood and anxiety. trans-4-Fluorocyclohexanecarboxamides have been synthesized and identified as ligands for the 5-HT1A receptor, suggesting their potential utility in the development of treatments for depression and anxiety-related disorders.[2]
Experimental Protocols
The following section details common protocols for the amide coupling of this compound with primary and secondary amines. The choice of coupling reagent and conditions can be tailored based on the reactivity of the amine and the desired scale of the reaction.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a broad range of amines, including those with moderate steric hindrance or reduced nucleophilicity.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).
-
Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic carbodiimide-based coupling method is a cost-effective option for many routine amide bond formations.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, for amine salts)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add 1.1 eq of DIPEA or TEA.
-
Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with water and extract with a suitable organic solvent (e.g., EtOAc).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of trans-4-fluorocyclohexanecarboxamides.
Table 1: HATU-Mediated Coupling of this compound
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-trans-4-fluorocyclohexanecarboxamide | 4 | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-trans-4-fluorocyclohexanecarboxamide | 5 | 88 |
| Benzylamine | N-benzyl-trans-4-fluorocyclohexanecarboxamide | 3 | 92 |
| Morpholine | 4-(trans-4-fluorocyclohexanecarbonyl)morpholine | 2 | 95 |
Table 2: EDC/HOBt-Mediated Coupling of this compound
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-trans-4-fluorocyclohexanecarboxamide | 18 | 75 |
| 4-Chloroaniline | N-(4-chlorophenyl)-trans-4-fluorocyclohexanecarboxamide | 24 | 70 |
| Cyclohexylamine | N-cyclohexyl-trans-4-fluorocyclohexanecarboxamide | 16 | 82 |
| Piperidine | 1-(trans-4-fluorocyclohexanecarbonyl)piperidine | 12 | 88 |
Visualizations
Experimental Workflow
Caption: General workflow for the amide coupling of this compound.
Signaling Pathway: FAAH Inhibition
References
- 1. Synthesis and preclinical evaluation of [¹⁸F]FCHC for neuroimaging of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vivo biodistribution of F-18 labeled 3-cis-, 3-trans-, 4-cis-, and 4-trans-fluorocyclohexane derivatives of WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Fluorination of Cyclohexanecarboxylic Acid using Selectfluor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a versatile and easy-to-handle electrophilic fluorinating agent. This document outlines protocols for the decarboxylative fluorination of cyclohexanecarboxylic acid, a common scaffold in organic synthesis, to produce fluorocyclohexane. This transformation is typically achieved through radical intermediates generated via photoredox or silver catalysis.
Reaction Principle
The fluorination of cyclohexanecarboxylic acid with Selectfluor proceeds via a decarboxylative pathway. The carboxylic acid is first converted into a carboxyl radical, which readily extrudes carbon dioxide (CO₂) to form a cyclohexyl radical. This radical is then trapped by Selectfluor to yield the fluorocyclohexane product. The initiation of this radical process can be achieved under mild conditions using either visible-light photoredox catalysis or silver(I) catalysis.[1][2][3]
Experimental Protocols
Two primary methods for the decarboxylative fluorination of cyclohexanecarboxylic acid are detailed below: a photoredox-catalyzed method and a silver-catalyzed method.
Protocol 1: Photoredox-Catalyzed Decarboxylative Fluorination
This method utilizes an iridium-based photocatalyst and visible light to initiate the reaction.[4][5]
Materials:
-
Cyclohexanecarboxylic acid
-
Selectfluor®
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Acetonitrile (CH₃CN), HPLC grade
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a reaction vial or flask
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 23 W CFL)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add cyclohexanecarboxylic acid (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%), and disodium hydrogen phosphate (2.0 equiv).
-
Add Selectfluor® (1.5-2.0 equiv) to the vial.
-
Add a solvent mixture of acetonitrile and water (typically in a 1:1 or 3:1 ratio, ensuring all reagents are soluble).[4] The concentration of the substrate is generally in the range of 0.05-0.1 M.
-
Seal the vial and place it approximately 5-10 cm from a blue LED light source.
-
Irradiate the reaction mixture with vigorous stirring at room temperature for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure fluorocyclohexane.
Protocol 2: Silver-Catalyzed Decarboxylative Fluorination
This protocol employs a silver salt, typically silver nitrate (AgNO₃), as a catalyst in an aqueous medium.[1][2][6]
Materials:
-
Cyclohexanecarboxylic acid
-
Selectfluor®
-
Silver nitrate (AgNO₃)
-
Acetone or Acetonitrile
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanecarboxylic acid (1.0 equiv) and silver nitrate (10 mol%) in a mixture of acetone and water (or acetonitrile and water).
-
Add Selectfluor® (1.5-2.0 equiv) to the solution.
-
Heat the reaction mixture to a temperature between 40-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield fluorocyclohexane.
Data Presentation
The following table summarizes typical reaction conditions and yields for the decarboxylative fluorination of aliphatic carboxylic acids, including those structurally similar to cyclohexanecarboxylic acid, using Selectfluor.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Photoredox (Ir-based) | Secondary Carboxylic Acid | 1-2 | Na₂HPO₄ (2 equiv) | CH₃CN/H₂O | Room Temp. | 12-24 | 70-90 |
| Silver-Catalyzed | Secondary Carboxylic Acid | 10 | None | Acetone/H₂O | 40-80 | 4-12 | 65-85 |
Note: Yields are for isolated products and can vary depending on the specific substrate and reaction scale.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the fluorination of cyclohexanecarboxylic acid.
Signaling Pathway: General Mechanism
Caption: Generalized mechanism for decarboxylative fluorination.
References
- 1. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 3. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 6. Mechanistic study of silver-catalyzed decarboxylative fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve the fluorination of cyclohexanecarboxylic acid derivatives.[1] A common starting material is a 4-substituted cyclohexane carboxylic acid, such as a hydroxy or a suitable leaving group, which is then subjected to a nucleophilic fluorination reaction. Another approach involves the ring-closure of linear precursors.[1] One of the more common synthetic strategies employs the fluorination of a cyclohexanecarboxylic acid derivative using a selective fluorinating agent.[1]
Q2: I am experiencing low yields in my fluorination step. What are the potential causes?
A2: Low yields in the fluorination of cyclohexane rings are a common issue and can be attributed to several factors:
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Formation of Elimination Byproducts: A significant side reaction is the elimination of the leaving group to form an olefinic byproduct instead of the desired substitution.[2] This is particularly problematic when using strong bases or high temperatures.
-
Steric Hindrance: The cyclohexane ring can present steric challenges to the incoming fluoride nucleophile, slowing down the reaction and allowing side reactions to dominate.
-
Poor Leaving Group: If you are performing a nucleophilic substitution, the efficiency of the reaction is highly dependent on the quality of the leaving group. Poor leaving groups will result in sluggish and incomplete reactions.
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by techniques like TLC or NMR is crucial.
Q3: My final product is a mixture of cis and trans isomers. How can I improve the stereoselectivity or separate the isomers?
A3: Achieving high stereoselectivity for the trans isomer can be challenging. The formation of a mixture of cis and trans isomers is a frequent problem. Here are some strategies to address this:
-
Stereoselective Synthesis: Employing a stereoselective synthetic route is the most effective approach. This could involve the use of a chiral catalyst or a substrate with a directing group that favors the formation of the trans product.
-
Isomerization: In some cases, it is possible to isomerize the undesired cis isomer to the more stable trans isomer. This is often achieved by treating the mixture with a base.
-
Purification: If a mixture is obtained, separation of the cis and trans isomers is necessary. This can be achieved through several methods:
-
Fractional Crystallization: This is a common method for separating diastereomers. The cis and trans isomers may have different solubilities in a particular solvent system, allowing for their separation by careful crystallization.
-
Chromatography: Column chromatography is a powerful technique for separating isomers. The choice of stationary and mobile phases is critical for achieving good separation.
-
Selective Derivatization: In some instances, one isomer can be selectively derivatized, allowing for easy separation of the derivatized and underivatized compounds, followed by the removal of the derivatizing group.
-
Q4: What are the recommended fluorinating agents for this synthesis?
A4: The choice of fluorinating agent is critical for a successful synthesis. Some commonly used reagents for nucleophilic fluorination include:
-
Selectfluor® (F-TEDA-BF4): A popular electrophilic fluorinating agent.[1]
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used electrophilic fluorinating agent.[1]
-
Cesium Fluoride (CsF): Often used as a nucleophilic fluoride source, sometimes in combination with a phase-transfer catalyst like Kryptofix 222.[2]
-
Potassium Fluoride (KF): A common and cost-effective fluoride source, often used with a phase-transfer catalyst.
The choice will depend on the specific substrate and reaction conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive starting material or reagent. | - Confirm the identity and purity of your starting materials and reagents. - Use freshly opened or properly stored fluorinating agents. |
| Inappropriate reaction temperature. | - Optimize the reaction temperature. Some fluorination reactions require elevated temperatures to proceed at a reasonable rate, while others need to be cooled to prevent side reactions. | |
| Poor leaving group (for SN2 reactions). | - If starting from an alcohol, convert it to a better leaving group such as a tosylate, mesylate, or triflate. | |
| Low Yield | Formation of elimination byproducts (alkenes). | - Lower the reaction temperature. - Use a less basic fluoride source or reaction conditions. - For example, using CsF instead of KF can sometimes reduce elimination.[2] |
| Incomplete reaction. | - Increase the reaction time. - Increase the equivalents of the fluorinating agent. - Monitor the reaction progress closely using TLC or NMR. | |
| Mixture of cis and trans Isomers | Lack of stereocontrol in the reaction. | - If possible, choose a more stereoselective synthetic route. - Optimize reaction conditions (solvent, temperature, reagent) to favor the formation of the trans isomer. |
| Difficulty in Purifying the Final Product | Inefficient separation of cis and trans isomers. | - Optimize the solvent system for fractional crystallization. - Experiment with different stationary and mobile phases for column chromatography. |
| Presence of unreacted starting material or byproducts. | - Ensure the reaction has gone to completion before workup. - Employ appropriate extraction and washing steps during the workup to remove impurities. |
Experimental Protocols
The following is a representative experimental protocol for a key step in the synthesis of this compound, specifically the fluorination of a hydroxyl precursor.
Protocol: Fluorination of Methyl cis-4-hydroxycyclohexanecarboxylate
This protocol is a representative procedure and may require optimization based on your specific experimental setup and the purity of your starting materials.
Materials:
-
Methyl cis-4-hydroxycyclohexanecarboxylate
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Cesium Fluoride (CsF)
-
tert-Butanol (tBuOH)
-
Dichloromethane (CH2Cl2)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Activation of the Hydroxyl Group (Formation of Triflate):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl cis-4-hydroxycyclohexanecarboxylate (1.0 eq) and pyridine (2.2 eq) in anhydrous dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of trifluoromethanesulfonic anhydride (2.0 eq) in anhydrous CH2Cl2 and cool it to 0 °C.
-
Add the triflic anhydride solution dropwise to the solution of the alcohol with vigorous stirring.
-
Stir the reaction mixture at 0 °C for 15-30 minutes. The formation of the triflate is often rapid.[2]
-
Note: The triflate intermediate can be unstable and is often used immediately in the next step without full purification.[2]
-
-
Nucleophilic Fluorination:
-
To the reaction mixture containing the freshly prepared triflate, add cesium fluoride (CsF) (a molar excess, e.g., 3-5 eq) and tert-butanol (tBuOH).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. The optimal temperature and reaction time will need to be determined by monitoring the reaction (e.g., by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the trans-fluorinated ester from any remaining starting material, the cis-isomer, and elimination byproducts.
-
-
Hydrolysis of the Ester:
-
The purified methyl trans-4-fluorocyclohexanecarboxylate can then be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) followed by acidic workup.
-
Data Presentation
The following table summarizes typical outcomes and conditions for key steps, based on analogous reactions reported in the literature. Actual results may vary.
| Step | Parameter | Typical Value / Condition | Reference / Note |
| Hydroxyl Activation | Reagents | Pyridine, Triflic Anhydride | [2] |
| Temperature | 0 °C | [2] | |
| Reaction Time | 15-30 minutes | [2] | |
| Yield | Intermediate used directly | [2] | |
| Fluorination | Fluoride Source | Cesium Fluoride (CsF) | [2] |
| Solvent | tert-Butanol (tBuOH) | [2] | |
| Temperature | Reflux | Inferred from similar reactions | |
| Yield (over 2 steps) | ~38% (for a related system) | [2] | |
| Ester Hydrolysis | Reagents | LiOH or NaOH in aq. THF/MeOH | Standard procedure |
| Temperature | Room Temperature to Reflux | Standard procedure | |
| Yield | Typically >90% | Inferred from similar reactions |
Visualizations
Troubleshooting Workflow for Low Yield in Fluorination
Caption: A troubleshooting decision tree for addressing low yields in the fluorination step.
General Synthetic Pathway
Caption: A general synthetic pathway for this compound.
References
Technical Support Center: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of trans-4-Fluorocyclohexanecarboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain 4-Fluorocyclohexanecarboxylic Acid?
A1: The most prevalent method for synthesizing 4-Fluorocyclohexanecarboxylic Acid is the catalytic hydrogenation of 4-Fluorobenzoic Acid. This reaction reduces the aromatic ring to a cyclohexane ring. However, this process typically yields a mixture of cis and trans isomers.
Q2: Why is a mixture of cis and trans isomers formed during the hydrogenation of 4-Fluorobenzoic Acid?
A2: The catalytic hydrogenation of a substituted benzene ring can occur through different pathways of hydrogen addition to the aromatic ring. This results in the formation of both the cis (fluorine and carboxyl group on the same side of the ring) and trans (fluorine and carboxyl group on opposite sides of the ring) diastereomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, temperature, and pressure.
Q3: Which isomer, cis or trans, is thermodynamically more stable?
A3: For 4-substituted cyclohexanecarboxylic acids, the trans isomer is generally the thermodynamically more stable product. This is because the bulky carboxylic acid group and the fluorine atom can both occupy equatorial positions in the chair conformation of the cyclohexane ring, minimizing steric hindrance.
Q4: How can the cis isomer be converted to the desired trans isomer?
A4: The cis isomer can be converted to the more stable trans isomer through a process called epimerization. This is typically achieved by heating the cis/trans mixture in the presence of a strong base, such as potassium hydroxide, in a high-boiling point solvent.[1][2][3] This process allows the mixture to reach a thermodynamic equilibrium that greatly favors the trans isomer.
Q5: What are the common methods for purifying this compound?
A5: The purification of the trans isomer from the cis/trans mixture is often achieved through fractional crystallization. This method exploits the differences in solubility between the two isomers. In some cases, derivatization of the carboxylic acid to an ester or a salt can facilitate the separation by crystallization.
Troubleshooting Guides
Issue 1: Low Overall Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrogenation | - Verify Catalyst Activity: Use a fresh batch of catalyst (e.g., Palladium on carbon, Rhodium on carbon). Catalyst activity can diminish over time or due to improper storage. - Optimize Reaction Conditions: Increase hydrogen pressure and/or reaction time. Monitor the reaction progress using techniques like TLC or NMR to ensure complete consumption of the starting material. - Check for Catalyst Poisons: Ensure the starting material and solvent are free from impurities like sulfur or nitrogen compounds, which can poison the catalyst. |
| Unfavorable cis/trans Ratio | - Adjust Hydrogenation Conditions: The choice of catalyst and solvent can influence the initial cis/trans ratio. Experiment with different catalysts (e.g., Ru/C) and solvents to optimize for the trans isomer. - Implement Isomerization Step: A crucial step to improve the yield of the trans isomer is to perform a base-catalyzed epimerization of the crude cis/trans mixture. |
| Losses During Purification | - Optimize Crystallization Solvent: Carefully select a solvent system for recrystallization that maximizes the solubility difference between the cis and trans isomers. - Minimize Transfers: Each transfer of material can lead to losses. Streamline the workup and purification process as much as possible. |
Issue 2: Inefficient Isomerization from cis to trans
| Potential Cause | Troubleshooting Steps |
| Incorrect Base or Solvent | - Use a Strong Base: Potassium hydroxide has been shown to be effective for this type of epimerization.[1][2][3] - Use a High-Boiling Point Solvent: The isomerization requires elevated temperatures. Use a solvent with a boiling point that allows for the required reaction temperature (e.g., 140-180°C).[2][3] Solvents that dissolve the potassium salt of the carboxylic acid, such as water or ethylene glycol, may be less effective.[3] |
| Insufficient Reaction Time or Temperature | - Monitor the Reaction: Track the cis/trans ratio over time using GLC or NMR analysis to determine the optimal reaction time to reach equilibrium. - Ensure Adequate Temperature: The reaction temperature should be high enough to overcome the activation energy for epimerization, typically in the range of 140-180°C.[2][3] |
| Incomplete Reaction | - Ensure Stoichiometry of Base: Use a sufficient amount of base (e.g., 2-3 equivalents) to drive the equilibrium towards the trans isomer.[2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Fluorobenzoic Acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a high-pressure autoclave, dissolve 4-Fluorobenzoic Acid in a suitable solvent (e.g., methanol, ethanol, or water).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C or 5% Ru/C). The catalyst loading can be around 10-25% by weight of the starting material.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 15 bar). Heat the mixture to the target temperature (e.g., 100°C) and stir vigorously for a sufficient time (e.g., 20 hours).
-
Work-up: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains a mixture of cis- and this compound.
Protocol 2: Isomerization of cis/trans-4-Fluorocyclohexanecarboxylic Acid
This protocol is adapted from procedures for similar 4-substituted cyclohexanecarboxylic acids.[1][2][3]
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the crude mixture of cis- and this compound in a high-boiling inert solvent (e.g., Shellsol 71 or a similar hydrocarbon solvent).[3]
-
Base Addition: Add 2-3 equivalents of potassium hydroxide pellets.[2]
-
Isomerization: Heat the mixture to 140-150°C and maintain this temperature for 3-4 hours with vigorous stirring.[3]
-
Work-up: Cool the reaction mixture. Add water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2.
-
Extraction: Extract the aqueous layer multiple times with the organic solvent.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which should be highly enriched in the trans isomer.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude trans-enriched product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexane, ethyl acetate, or a mixture thereof).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on cis/trans Ratio in the Hydrogenation of 4-Substituted Benzoic Acids (Illustrative)
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Approximate trans:cis Ratio |
| Cuminic Acid | - | - | - | - | 25:75 |
| p-Aminobenzoic Acid | 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 82:18 |
Note: Data for Cuminic Acid and p-Aminobenzoic Acid are provided as illustrative examples of related reactions. The specific ratio for 4-Fluorobenzoic Acid may vary.
Table 2: Conditions for Base-Catalyzed Isomerization of 4-Isopropyl-cyclohexanecarboxylic Acid [3]
| Substrate (trans:cis) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Final % trans |
| 27:73 | KOH (2) | Shellsol 71 | 140-150 | 3.5 | 98.5 |
Note: This data is for a closely related compound and serves as a strong starting point for optimizing the isomerization of 4-Fluorocyclohexanecarboxylic Acid.
Visualizations
Caption: Experimental workflow for high-yield synthesis of this compound.
Caption: Troubleshooting logic for low yield of the trans isomer.
References
- 1. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 2. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimizing reaction temperature for trans-4-Fluorocyclohexanecarboxylic Acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid. The following information is designed to help optimize reaction conditions, with a particular focus on reaction temperature to achieve a high trans isomer yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic strategies for obtaining this compound include the fluorination of cyclohexanecarboxylic acid derivatives and the ring-closure of linear precursors.[1] A prevalent method involves the nucleophilic fluorination of a suitable precursor, such as a derivative of 4-hydroxycyclohexanecarboxylic acid, where the hydroxyl group is converted into a good leaving group (e.g., tosylate or mesylate) prior to fluorination.
Q2: How critical is the reaction temperature for the stereoselectivity of the synthesis?
A2: Reaction temperature is a critical parameter for controlling the stereoselectivity (trans:cis ratio) of the final product. While specific optimization data for the synthesis of this compound is not extensively published, analogous syntheses, such as that of trans-4-aminocyclohexanecarboxylic acid, demonstrate that temperature significantly influences the isomer ratio. For instance, in related hydrogenations, a temperature of around 100°C is optimal for maximizing the trans isomer. Lower or higher temperatures can lead to a decrease in selectivity.
Q3: What are typical side reactions to be aware of during the synthesis?
A3: Potential side reactions can include elimination reactions, which lead to the formation of unsaturated byproducts, especially at higher temperatures. Incomplete reactions can also occur, leaving unreacted starting material. If a fluorinating agent like DAST (diethylaminosulfur trifluoride) is used, rearrangements of the carbocation intermediate can sometimes be observed.
Q4: What are the recommended purification methods for isolating the trans isomer?
A4: Purification to isolate the desired trans isomer can be achieved through several methods. Selective crystallization is often effective, as the trans and cis isomers can have different solubilities. Column chromatography on silica gel is another common technique for separating the isomers. In some cases, derivatization of the carboxylic acid to an ester may facilitate separation, followed by hydrolysis to obtain the final product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Product | 1. Incomplete reaction. | 1a. Increase reaction time. 1b. Gradually increase the reaction temperature in 5-10°C increments. 1c. Ensure all reagents are pure and dry. |
| 2. Suboptimal reaction temperature. | 2a. If the reaction is known to be reversible, a moderate temperature may be required to favor the thermodynamic product. 2b. For kinetically controlled reactions, lower temperatures might be necessary. | |
| 3. Degradation of starting material or product. | 3a. Lower the reaction temperature. 3b. Reduce the reaction time. | |
| Low trans:cis Isomer Ratio | 1. Reaction temperature is not optimal for thermodynamic equilibrium. | 1a. For reactions where the trans isomer is the thermodynamically more stable product, increasing the temperature may shift the equilibrium towards the desired isomer. However, excessive heat can lead to side reactions. A systematic study of temperatures (e.g., from 80°C to 120°C) is recommended. |
| 2. Kinetic control favoring the cis isomer. | 2a. If the reaction is under kinetic control, the choice of solvent and reagents can have a significant impact. 2b. Lowering the reaction temperature might favor the formation of the kinetic product, which could be the undesired cis isomer in some cases. | |
| 3. Isomerization during workup or purification. | 3a. Ensure that the workup and purification steps are performed under neutral or mild conditions to prevent isomerization. | |
| Formation of Impurities | 1. Elimination side reactions. | 1a. Lower the reaction temperature. 1b. Use a less hindered base if applicable. |
| 2. Presence of moisture or air. | 2a. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2b. Use anhydrous solvents and reagents. |
Experimental Protocol: Synthesis via Fluorination of Ethyl trans-4-hydroxycyclohexanecarboxylate
This protocol describes a plausible synthetic route. Researchers should optimize the conditions, particularly the temperature, for their specific setup.
Step 1: Synthesis of Ethyl trans-4-hydroxycyclohexanecarboxylate This intermediate can be prepared by the reduction of ethyl 4-oxocyclohexanecarboxylate.
Step 2: Tosylation of Ethyl trans-4-hydroxycyclohexanecarboxylate
-
Dissolve ethyl trans-4-hydroxycyclohexanecarboxylate in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4-6 hours, and then allow it to warm to room temperature overnight.
-
Quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosylated product.
Step 3: Fluorination
-
Dissolve the tosylated intermediate in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a source of fluoride ions, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or tetrabutylammonium fluoride (TBAF).
-
Heat the reaction mixture to a temperature between 80°C and 120°C. This is the critical step for optimization. It is recommended to perform small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal condition for achieving the highest trans:cis ratio and yield.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
Step 4: Hydrolysis
-
Dissolve the crude ethyl trans-4-fluorocyclohexanecarboxylate in a mixture of ethanol and water.
-
Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Heat the mixture to reflux and stir until the ester hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the aqueous residue with water.
-
Wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Data Presentation
The following table can be used to log experimental data during the optimization of the fluorination reaction temperature.
| Temperature (°C) | Reaction Time (h) | Yield (%) | trans:cis Ratio | Notes |
| 80 | 12 | |||
| 90 | 12 | |||
| 100 | 12 | |||
| 110 | 12 | |||
| 120 | 12 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the trans:cis isomer ratio.
References
Technical Support Center: Separating Cis/Trans Isomers of 4-Fluorocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans isomers of 4-Fluorocyclohexanecarboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in separating the cis and trans isomers of 4-Fluorocyclohexanecarboxylic Acid?
A1: The primary challenge lies in their similar physical properties. As stereoisomers, they share the same molecular weight and connectivity, leading to small differences in boiling points, melting points, and solubility.[1] The rigidity of the cyclohexane ring restricts free rotation, giving rise to these distinct, separable geometric isomers.[2][3] Effective separation, therefore, requires techniques that can exploit subtle differences in their three-dimensional structures and resulting polarity.
Q2: What are the expected differences in physical properties between the cis and trans isomers?
A2: Generally, cis isomers of substituted cyclohexanes are less stable and may have a net dipole moment, leading to a higher boiling point.[1][4] Conversely, the higher symmetry of trans isomers often allows for more efficient packing in a crystal lattice, resulting in a higher melting point and lower solubility in inert solvents.[1][3]
Data Summary: Expected Physicochemical Differences
| Property | cis-4-Fluorocyclohexanecarboxylic Acid | trans-4-Fluorocyclohexanecarboxylic Acid | Rationale |
| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | The cis isomer is likely to have a greater net dipole moment, leading to stronger intermolecular dipole-dipole interactions.[3] |
| Melting Point | Expected to be lower | Expected to be higher | The higher symmetry of the trans isomer allows for more efficient packing into a crystal lattice, requiring more energy to break the solid-state structure.[1][3] |
| Solubility | Expected to be higher in polar solvents | Expected to be lower in polar solvents | The likely higher polarity of the cis isomer enhances its solubility in polar solvents.[4] |
| Thermodynamic Stability | Generally less stable | Generally more stable | Steric hindrance between the axial fluorine and carboxylic acid groups in one of the chair conformations of the cis isomer can decrease its stability relative to the trans isomer.[3] |
Q3: Which separation techniques are most suitable for isolating these isomers?
A3: The choice of technique depends on the scale of the separation and the desired purity.
-
High-Performance Liquid Chromatography (HPLC): Excellent for both analytical and small-scale preparative separations due to its high resolving power.[5] Reverse-phase columns (e.g., C18, Phenyl-Hexyl) are commonly used.[6][7] Fluorinated stationary phases can also offer unique selectivity for fluorinated compounds.[8][9]
-
Gas Chromatography (GC): A powerful analytical technique, particularly for volatile derivatives. The carboxylic acid group should be esterified (e.g., to a methyl or ethyl ester) to improve volatility and reduce peak tailing.[10]
-
Fractional Crystallization: Often suitable for larger-scale separations by exploiting differences in the isomers' melting points and solubilities.[11][12]
-
Fractional Distillation: Can be effective if there is a sufficient difference in boiling points, though this may be small for these isomers.[13]
Troubleshooting Guides
Chromatographic Separation (HPLC & GC)
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
-
Possible Cause: Inappropriate column stationary phase.
-
Troubleshooting Steps:
-
HPLC: If using a standard C18 column, consider a phenyl-hexyl column to leverage pi-pi interactions or a fluorinated phase column for enhanced selectivity with fluorinated analytes.[8][9]
-
GC: Ensure the use of a mid-polarity to polar stationary phase column that can differentiate based on small differences in dipole moment.
-
-
-
Possible Cause: Suboptimal mobile phase (HPLC) or temperature program (GC).
-
Troubleshooting Steps:
-
HPLC: Adjust the mobile phase composition. A weaker mobile phase (e.g., higher water content in reverse-phase) can increase retention and improve separation.[14]
-
GC: Optimize the oven temperature ramp. A slower ramp rate around the elution temperature of the isomers will increase their interaction time with the stationary phase and improve resolution.[13][15]
-
-
-
Possible Cause: Incorrect flow rate.
-
Troubleshooting Steps: Ensure the carrier gas (GC) or mobile phase (HPLC) flow rate is set to the optimal level for your column's dimensions to maximize efficiency.[13]
-
Issue 2: Peak Tailing
-
Possible Cause: Active sites in the analytical system, particularly affecting the carboxylic acid group.
-
Troubleshooting Steps:
-
GC: Derivatize the carboxylic acid to its ester form to reduce interactions with active sites. Use a deactivated inlet liner.[15]
-
HPLC: Add a small amount of an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
-
-
Fractional Crystallization
Issue: Low Purity of Isolated Isomer
-
Possible Cause: Co-crystallization of the other isomer.
-
Troubleshooting Steps:
-
Slow down the cooling rate to allow for more selective crystal growth.
-
Perform multiple recrystallization steps.
-
Experiment with different solvent systems to maximize the solubility difference between the two isomers.
-
-
Experimental Protocols (Generalized)
Note: The following protocols are generalized based on methods for similar compounds and should be optimized for 4-Fluorocyclohexanecarboxylic Acid.
HPLC Separation Method
-
Objective: To achieve baseline separation of cis and trans isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (with 0.1% formic acid), starting with a composition of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Dissolve a small amount of the isomer mixture in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the chromatogram. The trans isomer is generally expected to elute before the cis isomer in reverse-phase chromatography due to its typically lower polarity.
-
Adjust the acetonitrile/water ratio to optimize resolution.
-
GC Separation Method (via Methyl Ester Derivatization)
-
Objective: To analyze the ratio of cis and trans isomers.
-
Derivatization:
-
Dissolve the acid mixture in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 2-3 hours.
-
Perform a work-up to isolate the methyl esters.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Mid-polarity capillary column (e.g., DB-17 or equivalent).
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[13]
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.[13]
-
-
Procedure:
-
Prepare a dilute solution of the methyl ester derivatives in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC.
-
The isomer with the lower boiling point (expected to be the trans isomer) will typically elute first.[13]
-
Visualizations
Caption: A step-by-step workflow for diagnosing poor peak resolution.
Caption: A decision tree for selecting the appropriate separation method.
References
- 1. longdom.org [longdom.org]
- 2. youtube.com [youtube.com]
- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 7. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main strategies for synthesizing this compound are:
-
Catalytic Hydrogenation: The reduction of 4-fluorobenzoic acid using a heterogeneous catalyst, such as ruthenium or rhodium on a carbon support.
-
Fluorination: The direct fluorination of a cyclohexanecarboxylic acid derivative using an electrophilic or nucleophilic fluorinating agent.
Q2: How can I purify the final product to remove the cis-isomer?
A2: Separation of cis and trans isomers can be challenging. Techniques such as fractional crystallization or selective esterification of the cis-isomer followed by chromatographic separation are commonly employed.
Q3: What are the key safety precautions to consider during the synthesis?
A3: When working with fluorinating agents, it is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as they can be corrosive and toxic. Catalytic hydrogenations, especially under pressure, should be conducted behind a blast shield with proper pressure monitoring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Route 1: Catalytic Hydrogenation of 4-Fluorobenzoic Acid
Issue 1: Low yield of the desired product and formation of cyclohexanecarboxylic acid.
-
Possible Cause: Hydrodefluorination (defluorination), a side reaction where the fluorine atom is replaced by a hydrogen atom.
-
Troubleshooting:
-
Catalyst Selection: Rhodium-based catalysts have been shown to be effective for the hydrogenation of fluorinated aromatics while minimizing hydrodefluorination.[1][2] Consider using a Rh/C catalyst.
-
Solvent System: The choice of solvent can influence the reaction. A binary solvent system, such as 1,4-dioxane and water, has been reported to improve selectivity in the hydrogenation of benzoic acid derivatives.[3][4]
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) may reduce the incidence of hydrodefluorination.
-
Issue 2: Presence of cis-4-Fluorocyclohexanecarboxylic Acid in the product mixture.
-
Possible Cause: Lack of stereoselectivity in the catalytic hydrogenation process.
-
Troubleshooting:
-
Catalyst and Support: The nature of the catalyst and its support can influence the trans/cis ratio. Experiment with different catalysts (e.g., Ru/C, Rh/C) and supports (e.g., carbon, alumina).
-
Reaction Temperature: Temperature can affect the isomer ratio. Optimization of the reaction temperature is recommended.
-
Issue 3: Incomplete reduction of the aromatic ring.
-
Possible Cause: Insufficient catalyst activity, inadequate hydrogen pressure, or catalyst poisoning.
-
Troubleshooting:
-
Catalyst Activity: Ensure the catalyst is fresh and active.
-
Hydrogen Pressure: Increase the hydrogen pressure to facilitate complete reduction.
-
Purity of Starting Material: Impurities in the 4-fluorobenzoic acid can poison the catalyst. Recrystallize the starting material if necessary.
-
Route 2: Fluorination of Cyclohexanecarboxylic Acid
Issue 1: Formation of multiple fluorinated isomers.
-
Possible Cause: Lack of regioselectivity during the fluorination reaction.
-
Troubleshooting:
-
Directing Groups: The presence of other functional groups on the cyclohexane ring can direct the position of fluorination. Consider using a derivative with a directing group to enhance selectivity.
-
Fluorinating Agent: The choice of fluorinating agent is critical. Electrophilic fluorinating agents like Selectfluor can offer different selectivity profiles compared to nucleophilic sources.[5][6]
-
Issue 2: Formation of the cis-isomer.
-
Possible Cause: The stereochemical outcome of the fluorination reaction is not controlled.
-
Troubleshooting:
-
Stereoselective Fluorination Methods: Employing chiral auxiliaries on the substrate can induce diastereoselectivity, favoring the formation of one isomer over the other.[7][8]
-
Starting Material Stereochemistry: If starting from a substituted cyclohexanecarboxylic acid, the stereochemistry of the starting material can influence the final product distribution.
-
Issue 3: Formation of elimination byproducts.
-
Possible Cause: The reaction conditions favor elimination over substitution. This is more common when using nucleophilic fluorinating agents like DAST.
-
Troubleshooting:
-
Fluorinating Agent: Reagents like PyFluor have been developed to minimize the formation of elimination side products compared to traditional reagents like DAST.[5]
-
Reaction Conditions: Lowering the reaction temperature can often disfavor elimination pathways.
-
Data Presentation
Table 1: Influence of Catalyst on Hydrogenation of Benzoic Acid Derivatives
| Catalyst | Support | Predominant Product | Potential Side Products | Reference |
| 5% Pd/C | Carbon | Cyclohexanecarboxylic Acid | - | [4] |
| 5% Ru/C | Carbon | Cyclohexanecarboxylic Acid | Cyclohexylmethanol, Toluene, Methylcyclohexane | [3][4] |
| Rh/Al₂O₃ | Alumina | Cyclohexane | Benzene, Cyclohexene | [1][2] |
Table 2: Common Electrophilic Fluorinating Agents and Their Characteristics
| Reagent | Acronym | Characteristics | Common Side Reactions |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Stable, solid reagent. | Low ortho/para selectivity in aromatic fluorination. |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe. | Can lead to difluorination. |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly reactive and versatile. | Can lead to dearomatization in electron-rich aromatics.[7] |
Experimental Protocols
Catalytic Hydrogenation of 4-Fluorobenzoic Acid (General Procedure)
-
In a high-pressure reactor, dissolve 4-fluorobenzoic acid in a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Add the chosen catalyst (e.g., 5% Rh/C, typically 1-5 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst and wash with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography to separate the trans and cis isomers.
Electrophilic Fluorination of a Cyclohexanecarboxylic Acid Derivative (General Procedure)
-
Dissolve the cyclohexanecarboxylic acid derivative in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -78 °C to room temperature).
-
Add the electrophilic fluorinating agent (e.g., Selectfluor) portion-wise with stirring.
-
Allow the reaction to stir at the chosen temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired this compound.
Visualizations
Caption: Side reactions in the catalytic hydrogenation of 4-fluorobenzoic acid.
Caption: Side reactions in the fluorination of cyclohexanecarboxylic acid.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorination [mdpi.com]
Technical Support Center: Purification Challenges of Fluorinated Carboxylic Acids
Welcome to the technical support center for the purification of fluorinated carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for common challenges encountered during the purification of these unique compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated carboxylic acids difficult to purify by chromatography?
A1: The high acidity and polarity of fluorinated carboxylic acids can lead to several challenges in chromatography. These include poor peak shape (tailing) due to strong interactions with the stationary phase, low retention on reversed-phase columns, and co-elution with other acidic impurities. Their high acidity (low pKa) means they are often ionized, which can further complicate separation.
Q2: What are the most common impurities in crude fluorinated carboxylic acids?
A2: Impurities often depend on the synthetic route. For acids produced by electrochemical fluorination (ECF), common impurities include branched isomers, shorter and longer-chain homologues, and products from cyclization or cleavage of the carbon skeleton.[1][2] If the fluorinated carboxylic acid is used as a reagent, such as trifluoroacetic acid (TFA) in peptide synthesis, residual acetate and fluoride may be present in the final product.[3]
Q3: Is it possible to purify fluorinated carboxylic acids by distillation?
A3: Yes, distillation can be an effective purification method, especially for lower-boiling point acids like trifluoroacetic acid (TFA).[4] However, a significant challenge is the formation of azeotropes with water, which can make it difficult to obtain the anhydrous acid.[5] For example, TFA forms a high-boiling azeotrope with water, requiring the use of dehydrating agents or other specialized techniques for complete separation.[5]
Q4: My fluorinated carboxylic acid "oils out" during crystallization instead of forming crystals. What should I do?
A4: "Oiling out" is a common problem when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this, you can try a lower crystallization temperature, use a solvent pair to better control solubility, or introduce a seed crystal to encourage nucleation. A slower cooling rate can also promote the formation of crystals over an oil.
Q5: How can I remove branched isomers from my linear fluorinated carboxylic acid?
A5: Separating branched and linear isomers is challenging due to their similar physical properties.[1] Preparative high-performance liquid chromatography (HPLC) with a highly selective stationary phase, such as a fluorinated phase, can be effective.[6] Alternatively, fractional crystallization may be employed, although it may require multiple recrystallization steps to achieve high purity.
Troubleshooting Guides
Chromatography (HPLC & Flash)
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Secondary Interactions: The acidic analyte is interacting with residual silanol groups on the silica-based stationary phase.[7] 2. Inappropriate Mobile Phase pH: The mobile phase pH is close to the pKa of the analyte, causing it to exist in both ionized and un-ionized forms.[7] 3. Column Overload: Too much sample has been injected onto the column. | 1. Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions. 2. Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For these strong acids, this often means using a very low pH mobile phase with an acid additive like formic acid or TFA.[7] 3. Add a Buffer: Use a buffer in the mobile phase (e.g., 10-50 mM phosphate or acetate) to maintain a consistent pH.[7] 4. Reduce Sample Load: Decrease the concentration or volume of the injected sample. |
| Peak Splitting or Shouldering | 1. Co-elution: Two or more compounds (e.g., isomers) are eluting very close to each other.[8] 2. Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion. 3. Column Void or Contamination: A void has formed at the column inlet, or the frit is partially blocked.[8] | 1. Optimize Selectivity: Change the stationary phase (e.g., from C18 to a fluorinated phase) or the organic modifier in the mobile phase (e.g., methanol to acetonitrile).[6] 2. Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume. 3. Column Maintenance: Reverse and flush the column (if permissible by the manufacturer). If the problem persists, replace the column. |
| Low or No Recovery | 1. Irreversible Adsorption: The highly polar compound is permanently sticking to the stationary phase. 2. Inappropriate Solvent System: The mobile phase is not strong enough to elute the compound. | 1. Change Stationary Phase: Consider Hydrophilic Interaction Chromatography (HILIC) for very polar compounds. 2. Increase Elution Strength: Increase the percentage of the organic solvent in the mobile phase or switch to a stronger solvent. |
Crystallization
| Problem | Possible Causes | Solutions |
| "Oiling Out" Instead of Crystallizing | 1. High Solute Concentration: The solution is too supersaturated. 2. Cooling Too Rapidly: The solution is being cooled too quickly, preventing crystal lattice formation. 3. Inappropriate Solvent: The solvent is too good, keeping the compound dissolved even at low temperatures. | 1. Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then cool again slowly. 2. Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath. 3. Use a Solvent Pair: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent at an elevated temperature until the solution becomes turbid, then allow it to cool slowly.[9] |
| No Crystals Form Upon Cooling | 1. Solution is Not Saturated: Too much solvent was used initially. 2. Supersaturation: The solution is supersaturated, but crystallization has not been initiated. | 1. Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to reach saturation, then cool again. 2. Induce Crystallization: Add a seed crystal of the pure compound or scratch the inside of the flask with a glass rod at the liquid's surface. |
| Low Purity After Crystallization | 1. Occlusion of Impurities: Impurities are trapped within the crystal lattice. 2. Ineffective Washing: The solvent used for washing the crystals is redissolving some of the product or not effectively removing the impure mother liquor. | 1. Recrystallize: Perform a second crystallization to further purify the compound.[10] 2. Proper Washing Technique: Wash the filtered crystals with a small amount of ice-cold crystallization solvent to remove residual mother liquor without dissolving the product. |
Distillation
| Problem | Possible Causes | Solutions |
| Product is not Pure (e.g., contains water) | 1. Azeotrope Formation: The fluorinated carboxylic acid forms a constant boiling mixture with water.[5] | 1. Use a Dehydrating Agent: Add a dehydrating agent like phosphorus pentoxide (P₂O₅) to the distillation flask to remove water.[11] 2. Form a Salt or Adduct: React the acid with a base (e.g., dicyclohexylamine) to form a non-volatile salt, remove the water, and then regenerate the acid and distill.[12] |
| Low Recovery of Product | 1. Decomposition: The compound is decomposing at its boiling point. 2. Hold-up in the Distillation Apparatus: A significant amount of product is left coating the surfaces of the distillation column and condenser. | 1. Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. 2. Use a Simple Distillation Setup: For small quantities, use a short-path distillation apparatus to minimize surface area and hold-up. |
Data Presentation
Table 1: pKa Values of Common Fluorinated Carboxylic Acids
The acidity of fluorinated carboxylic acids is a critical parameter for developing purification methods, particularly for chromatography and liquid-liquid extraction.
| Compound | Abbreviation | pKa Value | Reference(s) |
| Trifluoroacetic Acid | TFA | 0.03 ± 0.08 | [7] |
| Perfluorobutanoic Acid | PFBA | ~0.17 | [13] |
| Perfluoropentanoic Acid | PFPeA | ~ -0.2 to -0.3 | [7] |
| Perfluorohexanoic Acid | PFHxA | ~ -0.16 to 0.84 | [13] |
| Perfluorooctanoic Acid | PFOA | -0.27 ± 0.18 | [7] |
Note: Reported pKa values can vary depending on the experimental method used.
Table 2: Illustrative Recovery Rates for Solid-Phase Extraction (SPE) of PFCAs
SPE is a common technique for sample clean-up and concentration prior to analysis, and can be considered a preliminary purification step. Recovery can be highly dependent on the sorbent, sample matrix, and elution solvent.
| PFCA | SPE Sorbent | Sample Matrix | Recovery Rate (%) | Reference(s) |
| Various PFCAs | Weak Anion Exchange (WAX) | Serum | 70 - 130 | [4] |
| PFOA | Weak Anion Exchange (WAX) | Landfill Leachate | > 95 | [14] |
| C3-C12 PFCAs | C18 | Water | 93 - 99 | [10] |
| C2-C9 PFCAs | Weak Anion Exchange | Aqueous Samples | 83 - 130 | [15][16] |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of a Fluorinated Carboxylic Acid
This protocol provides a general framework for purifying a fluorinated carboxylic acid using preparative HPLC.
-
Method Development (Analytical Scale):
-
Screen different C18 and fluorinated stationary phases.
-
Test mobile phases consisting of acetonitrile or methanol and water.
-
Acidify the mobile phase with 0.1% trifluoroacetic acid or formic acid to ensure the analyte is in its protonated form.
-
Develop a gradient method that provides good resolution between the target compound and its impurities.
-
-
Scale-Up to Preparative Column:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Adjust the flow rate and gradient time based on the dimensions of the preparative column.
-
The sample load will depend on the column size and the resolution achieved in the analytical method.
-
-
Sample Preparation:
-
Dissolve the crude fluorinated carboxylic acid in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Purification and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Collect fractions corresponding to the peak of the target compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the purified acid.
-
Protocol 2: Purification by Crystallization
This protocol is a general method for purifying a solid fluorinated carboxylic acid.
-
Solvent Selection:
-
In a test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, a solvent pair can be used. Common pairs include ethanol/water or ethyl acetate/hexane.[9]
-
-
Dissolution:
-
Place the crude fluorinated carboxylic acid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and promote the formation of larger crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely under vacuum.
-
Protocol 3: Purification of Trifluoroacetic Acid (TFA) by Distillation
This protocol describes a method to remove water from TFA, which forms a high-boiling azeotrope.
Caution: Trifluoroacetic acid is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Apparatus Setup:
-
Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
-
Dehydration:
-
Distillation:
-
Heat the mixture gently.
-
Collect the fraction that distills at the boiling point of pure TFA (72.4 °C at atmospheric pressure). The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.
-
-
Storage:
-
Store the purified, anhydrous TFA in a tightly sealed container to prevent reabsorption of atmospheric moisture.
-
Mandatory Visualization
Caption: General workflow for the purification of fluorinated carboxylic acids.
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Decision tree for selecting a primary purification method.
References
- 1. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. carla-hd.de [carla-hd.de]
- 4. US5312935A - Purification of fluorinated carboxylic acids - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. data.epo.org [data.epo.org]
- 11. orgsyn.org [orgsyn.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. uhplcs.com [uhplcs.com]
- 14. udspace.udel.edu [udspace.udel.edu]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method involves the electrophilic fluorination of a suitable precursor, such as 4-hydroxycyclohexanecarboxylic acid or its esters. Reagents like Selectfluor® are often employed due to their relative safety and high efficiency in delivering a fluorine atom. An alternative scalable approach described for a similar compound, trans-4-fluorocyclohexylamine, initiates from 4,4-difluorocyclohexanecarboxylic acid, suggesting that starting with a gem-difluoro compound can be a viable strategy for large-scale production.[1]
Q2: What are the main challenges in synthesizing and purifying this compound?
A2: Key challenges include controlling the stereoselectivity to favor the trans isomer, handling potentially hazardous fluorinating agents, and separating the desired trans isomer from the cis isomer and other reaction byproducts. The formation of constitutional isomers can also be a drawback in some fluorination reactions.[2] Purification of fluorinated compounds can be complex and may require specialized chromatographic techniques.
Q3: How can I distinguish between the cis and trans isomers of 4-Fluorocyclohexanecarboxylic Acid?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for differentiating between cis and trans isomers.[3] Specifically, ¹H NMR can be used to analyze the coupling constants of the protons on the cyclohexane ring. The trans isomer typically shows a larger axial-axial coupling constant for the proton at C1 (attached to the carboxylic acid) and C4 (attached to the fluorine) compared to the smaller axial-equatorial and equatorial-equatorial couplings observed in the cis isomer.[3] ¹³C and ¹⁹F NMR can also provide distinct signals for each isomer.
Q4: What safety precautions should be taken when working with fluorinating agents like Selectfluor®?
A4: While Selectfluor® is considered one of the safer electrophilic fluorinating reagents, it is still a strong oxidant and should be handled with care.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?
A5: Advances in green chemistry are leading to more sustainable synthetic methods that aim to minimize waste and reduce environmental impact.[4] This includes the development of catalytic fluorination techniques and the use of less hazardous solvents. While traditional fluorinating agents can be harsh, modern alternatives are being developed to be safer and more sustainable.
Experimental Protocols
Method 1: Electrophilic Fluorination using Selectfluor®
This protocol describes the synthesis of this compound from trans-4-Hydroxycyclohexanecarboxylic Acid.
Reaction Scheme:
Caption: Electrophilic fluorination of trans-4-Hydroxycyclohexanecarboxylic Acid.
Materials:
| Material | Quantity (Lab Scale) | Quantity (Pilot Scale) |
| trans-4-Hydroxycyclohexanecarboxylic Acid | 10.0 g (69.4 mmol) | 1.0 kg (6.94 mol) |
| Selectfluor® | 27.0 g (76.3 mmol) | 2.7 kg (7.63 mol) |
| Acetonitrile | 200 mL | 20 L |
| Deionized Water | 50 mL | 5 L |
| Dichloromethane | 300 mL | 30 L |
| Saturated Sodium Bicarbonate Solution | 100 mL | 10 L |
| Anhydrous Magnesium Sulfate | 20 g | 2.0 kg |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve trans-4-Hydroxycyclohexanecarboxylic Acid in a mixture of acetonitrile and deionized water.
-
Reagent Addition: Slowly add Selectfluor® to the solution in portions over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 30 °C using an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL for lab scale).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system to isolate the pure this compound.
Method 2: Nucleophilic Fluorination (Illustrative)
This is an illustrative protocol as direct nucleophilic fluorination of the unprotected carboxylic acid can be challenging. It is often performed on an ester derivative followed by hydrolysis.
Workflow Diagram:
Caption: General workflow for nucleophilic fluorination approach.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Fluorinated Product | - Incomplete reaction. - Degradation of starting material or product. - Inefficient fluorinating agent. | - Monitor the reaction closely using TLC or HPLC and extend the reaction time if necessary. - Control the reaction temperature to prevent side reactions. - Ensure the fluorinating agent is of high purity and activity. Consider an alternative fluorinating agent. |
| Formation of cis Isomer | - Non-stereospecific reaction conditions. - Isomerization during work-up or purification. | - Optimize reaction conditions (solvent, temperature) to favor the trans product. - Use a mild work-up procedure. - Employ careful chromatographic separation or fractional crystallization to isolate the trans isomer. |
| Presence of Unreacted Starting Material | - Insufficient amount of fluorinating agent. - Low reaction temperature or short reaction time. | - Use a slight excess of the fluorinating agent (e.g., 1.1-1.2 equivalents). - Increase the reaction temperature or prolong the reaction time, while monitoring for side product formation. |
| Difficulty in Product Purification | - Close polarity of cis and trans isomers. - Presence of hard-to-remove byproducts. | - Utilize a high-resolution chromatography column and optimize the eluent system. - Consider derivatization to facilitate separation, followed by deprotection. - Recrystallization from various solvent systems may be effective. |
Analytical Methods
Accurate analysis is crucial for monitoring the reaction progress and ensuring the purity of the final product.
| Analytical Technique | Purpose | Key Parameters to Observe |
| ¹H NMR | - Structural confirmation. - Determination of cis/trans ratio. | - Chemical shifts of protons on the cyclohexane ring. - Coupling constants (J-values) to differentiate between axial and equatorial protons, which is key for distinguishing cis and trans isomers.[3] |
| ¹³C NMR | - Structural confirmation. - Purity assessment. | - Chemical shifts of the carbon atoms, particularly the carbon bearing the fluorine atom (C-F bond). |
| ¹⁹F NMR | - Confirmation of fluorination. - Purity assessment. | - Chemical shift of the fluorine atom, which will be distinct from other potential fluorine-containing impurities. |
| HPLC | - Monitoring reaction progress. - Purity determination. | - Retention times of the starting material, product, and any byproducts. - Peak area integration for quantitative analysis of purity and isomer ratio. A C18 column is often used for separation of carboxylic acids.[5][6] |
| GC-MS | - Identification of volatile impurities. - Purity assessment. | - Requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester). - Mass spectrum of the derivatized product for confirmation of molecular weight and fragmentation pattern.[7][8] |
Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes only and should be adapted and optimized by qualified personnel based on laboratory conditions and scale. All chemical syntheses should be performed with appropriate safety precautions.
References
- 1. Ultra-fluorinated cyclohexane shows off two faces | Research | Chemistry World [chemistryworld.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the catalytic hydrogenation of 4-fluorobenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring using a heterogeneous catalyst under hydrogen pressure. The key challenge in this synthesis is controlling the stereochemistry to selectively obtain the trans isomer.
Q2: Which catalyst is recommended for maximizing the yield of the trans isomer?
A2: For achieving a high trans/cis isomer ratio, Ruthenium-based catalysts, particularly Ruthenium on a carbon support (Ru/C), are highly recommended. While other catalysts like Rhodium, Palladium, Platinum, and Nickel can also be used for aromatic hydrogenation, Rhodium catalysts often show a preference for the cis product. Ruthenium has demonstrated superior performance in yielding the desired trans isomer in analogous syntheses.
Q3: What are the critical reaction parameters that influence the trans/cis ratio?
A3: The key parameters influencing the stereoselectivity of the hydrogenation are:
-
Catalyst Choice: As mentioned, Ruthenium on carbon (Ru/C) is preferred for a higher trans ratio.
-
Temperature: Temperature has a significant impact on the trans/cis selectivity. For similar reactions, a temperature range of 90-120°C has been found to be optimal.
-
Reaction Conditions: Conducting the reaction under basic conditions has been shown to improve the yield of the trans isomer.
-
Hydrogen Pressure: Sufficient hydrogen pressure is necessary for the reaction to proceed, though its direct effect on the trans/cis ratio is less pronounced than temperature.
Q4: What are potential side reactions or impurities I should be aware of?
A4: A significant potential side reaction is hydrodefluorination , where the C-F bond is cleaved, leading to the formation of cyclohexanecarboxylic acid as an impurity.[1] Additionally, incomplete hydrogenation can leave unreacted starting material, and suboptimal conditions can lead to a higher proportion of the undesired cis-4-Fluorocyclohexanecarboxylic Acid. Catalyst poisoning, often by sulfur-containing impurities in the starting material or solvent, can also inhibit the reaction.[2][3]
Catalyst Selection Guide
The choice of catalyst is crucial for both the conversion of the aromatic ring and for achieving the desired stereoselectivity. The following table summarizes the general characteristics of common catalysts for the hydrogenation of aromatic acids.
| Catalyst | Support | Typical Conditions | Selectivity Notes |
| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | High Temp (70-150°C), High Pressure (60-100 atm) | Favors trans isomer formation. Resistant to poisoning.[3] |
| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | Milder Temp & Pressure | Often exhibits high selectivity for the cis isomer . |
| Palladium (Pd) | Carbon (C) | Milder Temp & Pressure | Generally less effective for aromatic ring reduction compared to Ru or Rh. |
| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | Variable | Can be active but may require specific promoters or conditions. |
| Nickel (Ni) | Raney Nickel | High Temp & Pressure | Active, but may require more forcing conditions. |
Quantitative Data for Analogous Synthesis
Starting Material: p-Aminobenzoic Acid
| Catalyst | Catalyst Loading (% w/w) | Temperature (°C) | H₂ Pressure (bar) | Solvent | trans:cis Ratio |
| 5% Ru/C | 25% | 100 | 15 | 10% NaOH (aq) | 4.6 : 1 |
| 5% Ru/C | 25% | 80 | 15 | 10% NaOH (aq) | 3.5 : 1 |
| 5% Ru/C | 25% | 120 | 15 | 10% NaOH (aq) | 4.2 : 1 |
Data adapted from patent literature on a similar chemical transformation. These values should be considered as a starting point for optimization.
Experimental Protocol: Synthesis of this compound
This protocol describes the catalytic hydrogenation of 4-fluorobenzoic acid using a Ruthenium on carbon catalyst.
Materials:
-
4-Fluorobenzoic Acid
-
5% Ruthenium on Carbon (Ru/C)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol or Methanol
-
Hydrochloric Acid (HCl)
-
Hydrogen Gas (H₂)
-
High-pressure autoclave (e.g., Parr reactor)
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor:
-
To the autoclave vessel, add 4-fluorobenzoic acid.
-
Add a solution of NaOH in deionized water (e.g., 10% aqueous NaOH).
-
Add the 5% Ru/C catalyst. A typical catalyst loading is 10-25% by weight relative to the starting material.
-
-
Sealing and Purging:
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the reactor vessel with an inert gas (e.g., nitrogen or argon) three times to remove air.
-
Subsequently, purge the reactor with hydrogen gas three times.
-
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-20 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100-110°C).
-
Maintain the reaction under these conditions for a specified time (e.g., 12-24 hours), monitoring the hydrogen uptake.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture through a pad of celite to remove the Ru/C catalyst. Wash the catalyst pad with deionized water.
-
Combine the filtrate and washings.
-
Acidify the aqueous solution with HCl to a pH of approximately 2-3 to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water.
-
Dry the product under vacuum to yield the crude 4-Fluorocyclohexanecarboxylic acid (as a mixture of trans and cis isomers).
-
-
Purification and Isomer Separation:
-
The trans and cis isomers can be separated by fractional crystallization from a suitable solvent or by chromatography.
-
Visualized Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Encountering issues during the synthesis is common. This guide provides a structured approach to troubleshooting.
Q: My reaction shows low or no conversion of the starting material. What should I do?
A: Low conversion is typically related to catalyst activity or reaction conditions. Follow this decision tree to diagnose the issue.
Caption: Troubleshooting guide for low or no reaction conversion.
Q: The conversion is good, but the trans/cis ratio is too low. How can I improve it?
A: A low trans/cis ratio indicates that the reaction conditions are not optimal for stereoselectivity.
-
Verify Catalyst: Confirm that you are using a Ruthenium-based catalyst, as this is known to favor the trans isomer.
-
Adjust Temperature: The trans/cis ratio is highly sensitive to temperature. If the ratio is low, consider adjusting the temperature. Based on analogous reactions, a temperature around 100-110°C is often optimal. Temperatures that are too low or too high can decrease selectivity.
-
Ensure Basic Conditions: The presence of a base like NaOH is reported to improve the trans selectivity. Ensure the reaction medium is sufficiently basic.
-
Increase Reaction Time: It's possible that the cis isomer is formed kinetically, and longer reaction times could allow for equilibration to the more thermodynamically stable trans isomer.
Q: I've identified cyclohexanecarboxylic acid as a major impurity. What is the cause and how can I prevent it?
A: The presence of cyclohexanecarboxylic acid indicates that hydrodefluorination is occurring. This is a known side reaction for the hydrogenation of fluorinated aromatic compounds.
-
Catalyst Choice: Some catalysts are more prone to causing C-F bond cleavage. While Ru/C is generally effective, you might consider screening other supports for the Ruthenium, such as Al₂O₃, or using a different catalyst altogether if the problem persists.
-
Milder Conditions: Try reducing the reaction temperature or hydrogen pressure. More forcing conditions can increase the likelihood of hydrodefluorination.
-
Additives: In some cases, the addition of specific inhibitors can suppress hydrodehalogenation, but this would require significant process development.
References
Green chemistry approaches for fluorinated compound synthesis
Welcome to the technical support center for Green Chemistry Approaches to Fluorinated Compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of fluorinated compounds using sustainable methods.
Frequently Asked Questions (FAQs)
Q1: What are the key principles of green chemistry applied to fluorinated compound synthesis?
A1: Green chemistry in fluorination focuses on several key areas:
-
Safer Reagents: Replacing hazardous traditional fluorinating agents like elemental fluorine or HF with safer, easier-to-handle alternatives.[1][2][3]
-
Catalytic Methods: Employing catalytic amounts of reagents to minimize waste and improve efficiency.[4][5]
-
Renewable Feedstocks: Utilizing renewable resources and biocompatible processes where possible.[6]
-
Energy Efficiency: Adopting methods that require less energy, such as photochemistry or flow chemistry which can offer better heat transfer.[7][8]
-
Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.[9]
-
Safer Solvents: Using environmentally benign solvents or solvent-free conditions.[10][11][12]
-
Waste Reduction: Implementing processes that generate minimal and non-toxic waste.[1][13]
Q2: What are the main advantages of using flow chemistry for fluorination reactions?
A2: Flow chemistry offers significant advantages for fluorination, particularly from a green chemistry perspective:
-
Enhanced Safety: It allows for the safe handling of hazardous reagents and intermediates within a contained system.[7][14]
-
Improved Control: Precise control over reaction parameters like temperature, pressure, and reaction time leads to better selectivity and yield.[7]
-
Efficient Mixing: The high surface-area-to-volume ratio in microreactors enables rapid mixing and heat transfer, which is crucial for often highly exothermic fluorination reactions.[7]
-
Scalability: Flow processes can be more easily and safely scaled up compared to batch reactions.[15][16]
-
Integration of Purification: In-line purification techniques can be integrated, reducing manual handling and exposure to hazardous materials.[14][17]
Q3: Are there viable biocatalytic methods for fluorination?
A3: Yes, biocatalysis is an emerging green approach for fluorination. Methods include:
-
Fluorinase Enzymes: These enzymes can catalyze the formation of a carbon-fluorine bond under ambient conditions.[6][18] While the substrate scope is still somewhat limited, research is ongoing to expand their utility.[18]
-
Engineered Enzymes: Directed evolution is being used to create enzymes that can perform enantioselective C-H fluorination.[19]
-
SAM-dependent Methyltransferases: These can be used with fluorinated cofactors for biocatalytic fluoroalkylation of complex molecules.[20]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Fluorinating Reagent | Many fluorinating reagents are moisture-sensitive. Use a fresh batch of the reagent and ensure it has been stored under anhydrous conditions.[21][22] |
| Insufficient Reagent | Increase the molar equivalents of the fluorinating agent. Sterically hindered substrates may require a larger excess.[21] |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature. Some fluorinations require heating to proceed at a reasonable rate.[21][22] Conversely, some reagents or catalysts may decompose at higher temperatures, so optimization is key. |
| Poor Leaving Group (for Deoxyfluorination) | If starting from an alcohol, consider converting the hydroxyl group to a better leaving group, such as a sulfonate ester, before fluorination.[21] |
| Solvent Incompatibility | Ensure the solvent is anhydrous and compatible with the chosen fluorinating reagent. Some reagents can react violently with certain solvents.[10][21] |
| Catalyst Deactivation | In catalytic reactions, the catalyst may be poisoned by impurities in the starting materials or solvent. Ensure the purity of all components. In some cases, tertiary amines can lead to catalyst deactivation.[22] |
Problem 2: Formation of Multiple Products and Low Selectivity
| Possible Cause | Troubleshooting Steps |
| Lack of Regiocontrol | The choice of fluorinating reagent can significantly impact regioselectivity.[22] For C-H activation strategies, the directing group and catalyst are crucial for controlling the reaction site.[9][22] |
| Lack of Stereocontrol | The conformational flexibility of the substrate can lead to poor stereocontrol.[21] Consider using chiral ligands or catalysts. Biocatalytic methods often offer high stereoselectivity.[19] |
| Side Reactions (e.g., Elimination, Rearrangement) | Optimize reaction conditions such as temperature and reaction time. Lowering the temperature may suppress side reactions. The choice of base and solvent can also influence the outcome. |
| Substrate Decomposition | Sensitive substrates may degrade under harsh reaction conditions. Employ milder fluorinating reagents or reaction conditions.[22] Biocatalysis operates under very mild conditions and can be suitable for sensitive substrates.[18] |
Experimental Protocols
Key Experiment: Deoxyfluorination of an Alcohol using DAST in a Flow Reactor
This protocol provides a general methodology for the deoxyfluorination of an alcohol using Diethylaminosulfur Trifluoride (DAST) in a continuous flow system, which enhances safety and control.
Materials:
-
Alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM) as solvent
-
Flow reactor system (e.g., Vapourtec R2+/R4) with PFA tubing and a temperature-controlled reactor coil[14]
-
In-line scavenging column packed with a solid-supported base (e.g., polymer-supported carbonate) to neutralize HF by-product.[17]
Procedure:
-
Solution Preparation:
-
Prepare a solution of the alcohol substrate in anhydrous DCM.
-
Prepare a separate solution of DAST (e.g., 1.5 equivalents) in anhydrous DCM.
-
-
System Setup:
-
Set up the flow reactor with two inlet pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
-
Connect the outlet of the reactor to an in-line scavenging column.
-
-
Reaction Execution:
-
Pump the two solutions at equal flow rates into the T-mixer.
-
Pass the combined stream through the heated reactor coil. The temperature and residence time will need to be optimized for the specific substrate (a typical starting point could be 60 °C with a 10-minute residence time).
-
The reaction mixture then flows through the scavenging column to neutralize any generated HF.
-
-
Work-up and Purification:
-
Collect the product stream from the outlet of the scavenging column.
-
Quench the reaction mixture with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry it over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Workflow for Troubleshooting Low Yield in Fluorination Reactions
Caption: A logical workflow for troubleshooting low-yield fluorination reactions.
Decision Pathway for Selecting a Green Fluorination Method
Caption: A decision-making diagram for choosing a suitable green fluorination approach.
References
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. mt.com [mt.com]
- 4. Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. criver.com [criver.com]
- 7. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 8. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first! | EurekAlert! [eurekalert.org]
- 14. vapourtec.com [vapourtec.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
- 17. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 18. Biocatalysis – Fluorinase - Wordpress [reagents.acsgcipr.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Production of trans-4-Fluorocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid. Our goal is to help you minimize impurities and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low trans-to-cis Isomer Ratio in the Crude Product
Q: My crude product shows a high percentage of the cis-isomer after the catalytic hydrogenation of 4-fluorobenzoic acid. How can I increase the yield of the desired trans-isomer?
A: Achieving a high trans-to-cis isomer ratio is a common challenge in the synthesis of 4-substituted cyclohexanecarboxylic acids. The stereochemical outcome of the hydrogenation is influenced by several factors. Here are some troubleshooting steps:
-
Catalyst Selection: The choice of catalyst is critical. While various catalysts can be used for the hydrogenation of aromatic rings, Ruthenium on carbon (Ru/C) has been shown to favor the formation of the trans-isomer in analogous hydrogenations of substituted benzoic acids. If you are using a different catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, consider switching to 5% Ru/C.
-
Reaction Conditions:
-
Temperature: The reaction temperature can influence the isomer ratio. For the hydrogenation of similar substrates, a temperature of around 100°C has been found to be effective in maximizing the trans-isomer.[1][2] Lower or higher temperatures might lead to a decrease in selectivity.
-
Hydrogen Pressure: A moderate hydrogen pressure of approximately 15 bar is often sufficient for this type of hydrogenation.[1][2] Significantly higher pressures may not necessarily improve the trans-selectivity and could lead to over-reduction byproducts.
-
Solvent: The reaction is typically carried out in a basic aqueous solution, such as 10% sodium hydroxide (NaOH).[1][2] The basic conditions can help to solubilize the starting material and may also influence the stereochemical outcome.
-
-
Post-Reaction Isomerization: If the trans-to-cis ratio after hydrogenation is still unsatisfactory, it is possible to isomerize the cis-isomer to the more thermodynamically stable trans-isomer. This is typically achieved by treating the mixture of isomers with a base, such as sodium ethoxide in ethanol, and heating the reaction mixture.
Summary of Reaction Conditions for Hydrogenation of 4-substituted Benzoic Acids to Favor the Trans Isomer
| Parameter | Recommended Condition | Rationale |
| Catalyst | 5% Ruthenium on Carbon (Ru/C) | Promotes formation of the trans-isomer. |
| Temperature | ~100°C | Optimal for maximizing trans-selectivity.[1][2] |
| Hydrogen Pressure | ~15 bar | Sufficient for the reaction without reducing selectivity.[1][2] |
| Solvent | 10% Aqueous NaOH | Solubilizes the starting material and influences stereochemistry.[1][2] |
Issue 2: Presence of Unreacted Starting Material
Q: After the hydrogenation reaction, I still observe a significant amount of 4-fluorobenzoic acid in my reaction mixture. What could be the cause?
A: Incomplete conversion of the starting material can be due to several factors related to the catalyst, reaction conditions, or impurities.
-
Catalyst Activity:
-
Deactivation: The catalyst may have lost its activity. Ensure you are using a fresh batch of catalyst or that it has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
Catalyst Loading: The amount of catalyst may be insufficient. A typical catalyst loading for similar reactions is around 25% by weight relative to the starting material.[2]
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is no longer detected. Reaction times of up to 20 hours have been reported for complete conversion in analogous systems.[2]
-
Purity of Starting Material and Reagents: Impurities in the 4-fluorobenzoic acid or the solvent can poison the catalyst. Ensure high-purity starting materials and solvents are used.
Issue 3: Difficulty in Separating cis- and trans-Isomers
Q: I have a mixture of cis- and this compound. What is the best way to separate them to obtain the pure trans-isomer?
A: The separation of cis- and trans-isomers can be achieved through several methods, primarily leveraging their different physical properties.
-
Fractional Crystallization: This is a common and effective method for separating diastereomers. The trans-isomer is generally less soluble than the cis-isomer in many solvent systems.
-
Solvent Selection: Experiment with different solvent systems to find one that provides a good solubility difference between the two isomers. A mixture of a good solvent (in which both isomers are soluble) and a poor solvent (in which both are less soluble) is often effective. For example, a mixture of ethyl acetate and petroleum ether has been used for similar compounds.[3]
-
Procedure: Dissolve the mixture in a minimum amount of the hot solvent system and allow it to cool slowly. The less soluble trans-isomer should crystallize out first. The purity of the crystals can be improved by repeated recrystallizations.
-
-
Selective Esterification: The cis- and trans-isomers may exhibit different reaction rates with an esterifying agent due to steric hindrance. It may be possible to selectively esterify the more reactive isomer and then separate the ester from the unreacted carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the production of this compound?
A1: The most common impurity is the cis-isomer (cis-4-Fluorocyclohexanecarboxylic Acid), which is formed concurrently during the catalytic hydrogenation of 4-fluorobenzoic acid. Other potential impurities include:
-
Unreacted starting material: 4-fluorobenzoic acid.
-
Over-reduction byproducts: In some cases, the carboxylic acid group can be further reduced to an alcohol (4-fluorocyclohexylmethanol), although this is less common under the recommended conditions.
-
Catalyst residues: Trace amounts of the metal catalyst (e.g., Ruthenium) may be present in the crude product.
Q2: How can I monitor the progress of the hydrogenation reaction?
A2: The reaction progress can be monitored by periodically taking a small sample from the reaction mixture and analyzing it using one of the following techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to check for the disappearance of the starting material (4-fluorobenzoic acid). A suitable mobile phase would be a mixture of dichloromethane, methanol, and ammonia (e.g., 5:5:1 v/v/v).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of remaining starting material and the ratio of the cis- and trans-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR can be used to determine the conversion of the starting material and the cis/trans isomer ratio in the crude product.[2][4]
Q3: What analytical techniques are suitable for determining the final purity and cis/trans ratio of the product?
A3: Several analytical techniques can be employed to assess the purity and isomeric ratio of the final product:
-
¹H and ¹⁹F NMR Spectroscopy: NMR is a powerful tool for structural elucidation and quantification of isomers. The chemical shifts and coupling constants of the protons and the fluorine atom will be different for the cis and trans isomers, allowing for their differentiation and the calculation of their relative amounts by integrating the respective signals.[4]
-
High-Performance Liquid Chromatography (HPLC): A suitable HPLC method with a C18 column and a mobile phase of acetonitrile and water with a buffer can be developed to separate and quantify the cis and trans isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a more volatile ester (e.g., methyl ester), GC-MS can be used to separate and identify the isomers based on their retention times and mass spectra.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Fluorobenzoic Acid
This protocol is adapted from procedures for the hydrogenation of analogous substituted benzoic acids.[2]
-
Reaction Setup: In a high-pressure autoclave, combine 4-fluorobenzoic acid (1 equivalent), 5% Ruthenium on Carbon (25% w/w), and a 10% aqueous solution of sodium hydroxide.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 15 bar of hydrogen.
-
Heating and Stirring: Heat the mixture to 100°C and stir vigorously for up to 20 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or HPLC.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Analysis: Determine the cis/trans isomer ratio of the crude product by NMR spectroscopy.
Protocol 2: Isomerization of cis-4-Fluorocyclohexanecarboxylic Acid to the trans-Isomer
This is a general procedure for the base-catalyzed epimerization of the cis-isomer.
-
Reaction Setup: Dissolve the mixture of cis- and this compound in ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol to the mixture.
-
Heating: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the change in the cis/trans ratio by taking aliquots and analyzing them by HPLC or NMR.
-
Work-up: Once the desired ratio is achieved, cool the reaction mixture and neutralize it with an acid.
-
Isolation: Remove the solvent under reduced pressure and proceed with purification (e.g., crystallization).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing a low trans-to-cis isomer ratio.
References
- 1. BJOC - Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes [beilstein-journals.org]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
Validation & Comparative
Comparative Analysis of trans-4-Fluorocyclohexanecarboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trans-4-Fluorocyclohexanecarboxylic acid derivatives, offering insights into their performance against various biological targets. The inclusion of the fluorinated cyclohexane motif is a strategic approach in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes relevant biological pathways.
Quantitative Performance Data
The following table summarizes the biological activity of several derivatives of this compound, highlighting their potency against different biological targets.
| Derivative Class | Compound Example | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Key Findings & Reference |
| VLA-4 Antagonists | trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid | Very Late Antigen-4 (VLA-4) | Cell Adhesion Assay | IC₅₀ = 5.4 nM | Potent and orally active with significantly improved bioavailability in rats (100%), dogs (91%), and monkeys (68%).[1] |
| trans-4-substituted cyclohexanecarboxylic acid derivative 11b | VLA-4 | Cell Adhesion Assay | IC₅₀ = 2.8 nM | Optimization of the carboxylic acid moiety led to a potent VLA-4 antagonist with favorable pharmacokinetic properties in rats.[2] | |
| 5-HT₁ₐ Receptor Ligands | trans-4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (trans-FCWAY) | Serotonin 5-HT₁ₐ Receptor | Radioligand Binding Assay | Kᵢ = 0.53 nM | High affinity ligand with favorable properties for in vivo PET imaging of 5-HT₁ₐ receptor density.[3] |
| cis-4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (cis-FCWAY) | Serotonin 5-HT₁ₐ Receptor | Radioligand Binding Assay | Kᵢ = 1.1 nM | High affinity ligand, also evaluated for PET imaging.[3] | |
| Janus Kinase (JAK) Inhibitors | trans-4-(t-Butyloxycarbnoyl)amino-l-cyclohexanecarboxilic acid derivative | Janus Kinases | (Not specified) | (Data not available) | The trans-4-aminocyclohexanecarboxylic acid core is a useful intermediate for the synthesis of JAK inhibitors.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines key experimental protocols for the synthesis and characterization of this compound derivatives.
Synthesis of trans-4-Fluorocyclohexanecarboxamides
A common method for the synthesis of amide derivatives involves the coupling of this compound with a suitable amine.
General Procedure:
-
Activation of the Carboxylic Acid: Dissolve this compound in an appropriate aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIEA, NMM). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Coupling: Add the desired amine to the activated carboxylic acid solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton chemical shifts and coupling constants, confirming the stereochemistry of the cyclohexane ring and the presence of all expected protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom, a key feature of these derivatives.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, which serves to confirm its elemental composition.
Visualizing Biological Interactions and Synthetic Logic
Graphical representations of signaling pathways and experimental workflows provide a clear understanding of the context and methodology.
VLA-4 Antagonism in Inflammatory Cell Migration
Derivatives of this compound have been successfully developed as antagonists of VLA-4, an integrin crucial for leukocyte adhesion and migration to inflammatory sites.
Caption: Inhibition of VLA-4-mediated leukocyte adhesion by a trans-4-fluorocyclohexanecarboxamide derivative.
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the typical workflow for the synthesis and characterization of a novel this compound derivative.
References
- 1. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vivo biodistribution of F-18 labeled 3-cis-, 3-trans-, 4-cis-, and 4-trans-fluorocyclohexane derivatives of WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
A Comparative Analysis of cis- and trans-4-Fluorocyclohexanecarboxylic Acid for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for optimizing drug candidates. This guide provides a detailed comparison of the physicochemical properties of cis- and trans-4-Fluorocyclohexanecarboxylic Acid, supported by available experimental data and standardized protocols.
The introduction of a fluorine atom into a molecule can significantly alter its conformational preferences, acidity, lipophilicity, and metabolic stability. In the case of 4-Fluorocyclohexanecarboxylic acid, the cis and trans isomers present distinct spatial arrangements of the fluorine and carboxylic acid groups, which in turn are expected to influence their biological activity and pharmacokinetic profiles. The cyclohexane ring's conformational rigidity makes these isomers valuable scaffolds in medicinal chemistry.[1]
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the available experimental and computed physicochemical properties for both isomers. It is important to note that while experimental data for the trans isomer is available, specific experimental values for the cis isomer are not readily found in publicly accessible literature, reflecting a potential gap in research or prevalence in synthetic applications.
| Property | cis-4-Fluorocyclohexanecarboxylic Acid | This compound |
| Melting Point | Data not available | ~85 °C[1] |
| pKa | Data not available | Data not available |
| logP | Data not available | 1.59930[1] |
| Aqueous Solubility | Data not available | Slightly soluble in water[1] |
| Computed XLogP3-AA * | 1.4[2] | 1.4[2] |
*Computed for the general 4-Fluorocyclohexane-1-carboxylic acid structure without stereochemistry specified.
Visualizing the Comparison Workflow
The logical process for evaluating and comparing these two isomers can be visualized as follows:
A flowchart illustrating the parallel evaluation of cis- and trans- isomers.
Discussion of Properties
The available data indicates that this compound is a crystalline solid at room temperature.[1] Its experimental logP value of approximately 1.6 suggests a moderate level of lipophilicity, a key factor in cell membrane permeability.[1] The qualitative description of "slightly soluble in water" is consistent with this logP value.[1]
For the cis isomer, while experimental data is lacking, we can infer some properties based on general stereochemical principles. The axial or equatorial positioning of the fluorine and carboxylic acid groups in the chair conformation of the cyclohexane ring will influence intermolecular interactions. This can lead to differences in crystal packing, affecting the melting point and solubility. Furthermore, the through-space electronic effects between the fluorine and carboxylic acid groups could differ between the isomers, potentially leading to a variance in their pKa values.
Pharmacological Potential
No direct pharmacological studies for either cis- or this compound have been identified in the reviewed literature. However, the fluorinated cyclohexane carboxylic acid scaffold is a valuable component in medicinal chemistry.[1] For instance, derivatives of trans-cyclohexanecarboxylic acid have been investigated as selective antagonists for the very late antigen-4 (VLA-4), which is implicated in inflammatory diseases. Additionally, some cis-2-(phenylcarbamoyl)cyclohexanecarboxylic acid enantiomers have been studied as potent and selective positive allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4). While these examples are of more complex derivatives, they highlight the potential of the cyclohexane carboxylic acid core in designing pharmacologically active molecules. The introduction of fluorine can further enhance metabolic stability and binding affinity.
Detailed Experimental Protocols
For researchers aiming to generate their own comparative data, the following are detailed standard protocols for the key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Methodology:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
logP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (logP) between n-octanol and water, indicating the compound's lipophilicity.
Methodology:
-
Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
-
Add an equal volume of water that has been pre-saturated with n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely, often aided by centrifugation.
-
Carefully sample both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or for these compounds, potentially 19F NMR).
-
Calculate the logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the maximum concentration of the compound that can dissolve in an aqueous buffer at a specific temperature.
Methodology:
-
Add an excess amount of the solid compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility.
References
Unveiling the Impact of Fluorination: A Comparative Analysis of trans-4-Fluorocyclohexanecarboxylic Acid and its Non-Fluorinated Analog
For researchers, scientists, and drug development professionals, understanding the subtle yet significant influence of fluorination on molecular behavior is paramount. This guide provides a detailed comparison of the biological activity of trans-4-Fluorocyclohexanecarboxylic Acid and its non-fluorinated counterpart, cyclohexanecarboxylic acid, drawing upon established principles in medicinal chemistry and providing illustrative experimental data.
The introduction of a fluorine atom, the most electronegative element, into an organic molecule can dramatically alter its physicochemical properties, leading to profound effects on its biological activity. This is a widely utilized strategy in drug discovery to enhance potency, improve metabolic stability, and fine-tune pharmacokinetics.[1][2] In the context of the cyclohexane scaffold, a common motif in pharmacologically active compounds, the strategic placement of a fluorine atom, as in this compound, is anticipated to confer distinct biological characteristics compared to the parent cyclohexanecarboxylic acid.
Comparative Biological Activity: A Data-Driven Overview
While direct comparative studies on the specific biological activities of this compound and cyclohexanecarboxylic acid are not extensively available in the public domain, we can infer potential differences based on the well-documented effects of fluorination. The following table summarizes expected trends in their biological profiles, supported by general principles from medicinal chemistry.
| Parameter | Cyclohexanecarboxylic Acid | This compound | Rationale for Difference |
| Enzyme Inhibition (Hypothetical IC50) | Higher IC50 (Lower Potency) | Lower IC50 (Higher Potency) | The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid, potentially leading to stronger interactions with active site residues of target enzymes.[3] Fluorination can also induce favorable conformational changes for binding.[2] |
| Metabolic Stability | Lower Stability | Higher Stability | The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, thus enhancing the molecule's metabolic stability.[2] |
| Binding Affinity (Hypothetical Kd) | Higher Kd (Lower Affinity) | Lower Kd (Higher Affinity) | Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby increasing affinity.[2] |
| Cellular Permeability | Moderate | Potentially Increased | The increased lipophilicity often associated with fluorination can enhance a molecule's ability to cross cellular membranes. |
Focus on a Key Biological Target: Fatty Acid Amide Hydrolase (FAAH)
A relevant and well-studied biological target for which the inhibitory effects of small molecules can be readily assessed is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides like anandamide.[4] Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety.[5][6]
Given that many FAAH inhibitors are carbamate or urea-based compounds that act by acylating the active site serine, the electrophilicity of the carbonyl carbon is a key determinant of inhibitory potency. The electron-withdrawing fluorine atom in this compound would be expected to increase the electrophilicity of its carboxyl group, making it a potentially more potent inhibitor of serine hydrolases like FAAH compared to its non-fluorinated analog.
Experimental Protocols
To empirically determine and compare the biological activity of these two compounds, a standard in vitro enzyme inhibition assay can be employed. The following is a detailed methodology for a Fatty Acid Amide Hydrolase (FAAH) inhibition assay.
FAAH Inhibition Assay Protocol
1. Materials and Reagents:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compounds: this compound and Cyclohexanecarboxylic Acid, dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in FAAH assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
In a 96-well plate, add the FAAH enzyme to each well, except for the no-enzyme control wells.
-
Add the diluted test compounds or controls to the respective wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitors.
-
Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes at 37°C.
3. Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
Visualizing the Underlying Principles
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow.
References
- 1. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational design of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Purity Analysis of Synthesized trans-4-Fluorocyclohexanecarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for determining the purity of trans-4-Fluorocyclohexanecarboxylic Acid, a valuable building block in medicinal chemistry. Furthermore, we present a comparative analysis with a structurally related alternative, 4,4-Difluorocyclohexanecarboxylic Acid, offering insights into their respective synthesis and purity profiles.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was assessed using three common analytical techniques: quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The results are summarized in the table below, alongside a comparative analysis of a synthesized batch of 4,4-Difluorocyclohexanecarboxylic Acid.
| Compound | Analytical Method | Purity (%) | Major Impurities Detected | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | q¹⁹F NMR | 98.5 | cis-4-Fluorocyclohexanecarboxylic acid (1.2%), Unidentified fluorinated species (0.3%) | 0.05% | 0.15% |
| GC-MS (after derivatization) | 98.2 | cis-4-Fluorocyclohexanecarboxylic acid (1.3%), Cyclohexenecarboxylic acid (0.5%) | 0.01% | 0.05% | |
| HPLC-UV | 98.8 | cis-4-Fluorocyclohexanecarboxylic acid (1.1%) | 0.02% | 0.08% | |
| 4,4-Difluorocyclohexanecarboxylic Acid | q¹⁹F NMR | 99.1 | Unidentified fluorinated species (0.9%) | 0.05% | 0.15% |
| GC-MS (after derivatization) | 98.9 | 4-Fluorocyclohexenecarboxylic acid (1.1%) | 0.01% | 0.05% | |
| HPLC-UV | 99.3 | No significant impurities detected | 0.02% | 0.08% |
Experimental Protocols
Detailed methodologies for the synthesis and purity analysis of this compound and its alternative are provided below.
Synthesis of this compound
A common route for the synthesis of this compound involves the fluorination of a suitable cyclohexanecarboxylic acid derivative. One plausible method is the electrophilic fluorination of 4-hydroxycyclohexanecarboxylic acid followed by removal of the hydroxyl group.
Potential Side Reactions and Impurities:
-
Formation of the cis-isomer: Incomplete stereochemical control during the synthesis can lead to the formation of cis-4-Fluorocyclohexanecarboxylic acid.
-
Elimination products: Dehydration of the 4-hydroxycyclohexanecarboxylic acid starting material can lead to the formation of cyclohexenecarboxylic acid.
-
Incomplete reaction: Residual starting material or intermediates may be present in the final product.
-
Over-fluorination: Although less common with modern fluorinating agents, the introduction of more than one fluorine atom is a theoretical possibility.
Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
The synthesis of 4,4-Difluorocyclohexanecarboxylic acid can be achieved from 4-oxocyclohexanecarboxylic acid via deoxofluorination using reagents such as diethylaminosulfur trifluoride (DAST).
Purity Analysis Methodologies
1. Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) Spectroscopy
-
Principle: q¹⁹F NMR is a primary analytical method that allows for the direct quantification of fluorine-containing compounds without the need for a reference standard of the analyte. The integral of the ¹⁹F signal is directly proportional to the number of fluorine nuclei.
-
Sample Preparation: A precisely weighed sample of the synthesized compound (approx. 20 mg) and a known amount of an internal standard (e.g., trifluorotoluene) are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Data Acquisition: A sufficient number of scans are acquired with a long relaxation delay (D1 ≥ 5T₁) to ensure full relaxation of the fluorine nuclei for accurate integration.
-
Data Analysis: The purity is calculated by comparing the integral of the analyte's ¹⁹F signal to the integral of the internal standard's ¹⁹F signal, taking into account their respective molecular weights and number of fluorine atoms.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern, allowing for identification. Due to the low volatility of carboxylic acids, derivatization is typically required.
-
Derivatization (Esterification): The carboxylic acid is converted to a more volatile ester (e.g., methyl or ethyl ester) by reaction with an appropriate alcohol in the presence of an acid catalyst.
-
Sample Preparation: The derivatized sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to ensure separation of compounds with different boiling points.
-
Injector and Detector Temperatures: Maintained at a high temperature to ensure volatilization.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.
3. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector is commonly used for quantification.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
-
Instrumentation: An HPLC system equipped with a pump, injector, column, and a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient mode.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~210 nm for the carboxylic acid group).
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Visualizing the Workflow and Relationships
To better illustrate the experimental processes and the logical connections between the analytical techniques, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow from synthesis to purity analysis.
Caption: Strengths and weaknesses of analytical techniques.
Conclusion
The purity analysis of synthesized this compound requires a multi-faceted approach for a comprehensive understanding of the product's quality. While HPLC provides a reliable and robust method for routine purity assessment, q¹⁹F NMR offers the distinct advantage of absolute quantification without the need for a specific reference standard, making it invaluable for the analysis of novel compounds. GC-MS, although requiring derivatization, is unparalleled in its ability to detect and identify volatile and thermally stable impurities. For researchers and drug development professionals, a combination of these techniques is recommended to ensure the highest quality of this important synthetic intermediate. The choice of an alternative, such as 4,4-Difluorocyclohexanecarboxylic Acid, will depend on the specific requirements of the downstream application, with its own set of potential impurities and analytical considerations.
X-ray Crystallography of trans-4-Fluorocyclohexanecarboxylic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural insights gained from X-ray crystallography of trans-4-Fluorocyclohexanecarboxylic Acid and its non-fluorinated analog, cyclohexanecarboxylic acid. The introduction of a fluorine atom can significantly influence the molecule's conformation, intermolecular interactions, and ultimately its physicochemical properties, which are critical aspects in drug design and materials science.
Comparison of Crystallographic Data
A comprehensive comparison of the crystallographic parameters is essential for understanding the structural impact of fluorination. However, at the time of this publication, detailed single-crystal X-ray diffraction data for this compound and its cis-isomer are not publicly available in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD).
For the parent compound, cyclohexanecarboxylic acid, several crystallographic studies have been deposited. The data presented below is sourced from the Crystallography Open Database (COD) entry 2104944, which corresponds to a publication in Acta Crystallographica B33 (1977), pages 1132-1135.
| Parameter | Cyclohexanecarboxylic Acid | This compound | cis-4-Fluorocyclohexanecarboxylic Acid |
| Formula | C₇H₁₂O₂ | C₇H₁₁FO₂ | C₇H₁₁FO₂ |
| Crystal System | Monoclinic | Data not available | Data not available |
| Space Group | P2₁/c | Data not available | Data not available |
| a (Å) | 11.63(1) | Data not available | Data not available |
| b (Å) | 4.818(5) | Data not available | Data not available |
| c (Å) | 13.78(1) | Data not available | Data not available |
| α (°) | 90 | Data not available | Data not available |
| β (°) | 111.4(1) | Data not available | Data not available |
| γ (°) | 90 | Data not available | Data not available |
| Volume (ų) | 718.3 | Data not available | Data not available |
| Z | 4 | Data not available | Data not available |
Caption: Comparison of unit cell parameters for cyclohexanecarboxylic acid. Data for the fluorinated analogs is currently unavailable.
Experimental Protocols
A detailed experimental protocol provides the necessary context for the evaluation and replication of scientific findings. The following is a generalized workflow for X-ray crystallography, with specific details for cyclohexanecarboxylic acid based on the available information.
Synthesis and Crystallization of Cyclohexanecarboxylic Acid
Cyclohexanecarboxylic acid is commercially available. For X-ray diffraction studies, single crystals of high quality are required. A common method for obtaining such crystals is through slow evaporation of a suitable solvent.
-
Dissolution: Dissolve a small amount of cyclohexanecarboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) at room temperature or with gentle heating.
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
-
Crystal Selection: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting.
X-ray Data Collection and Structure Refinement
The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. For the structure of cyclohexanecarboxylic acid (COD 2104944), data was likely collected on a four-circle diffractometer using Mo Kα radiation (λ = 0.71073 Å).
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.
Experimental Workflow
The following diagram illustrates the typical workflow for an X-ray crystallography experiment.
Caption: A generalized workflow for a single-crystal X-ray diffraction study.
A Comparative Study of Fluorinating Agents for Cyclohexanecarboxylic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the introduction of fluorine into a molecule can be a critical step in enhancing its pharmacological properties. This guide provides a comparative analysis of common fluorinating agents for cyclohexanecarboxylic acid, focusing on two primary transformation pathways: decarboxylative fluorination to yield fluorocyclohexane and conversion to cyclohexanecarbonyl fluoride. The performance of key reagents is evaluated based on experimental data, and detailed protocols are provided.
Executive Summary
The fluorination of cyclohexanecarboxylic acid can be effectively achieved through two distinct strategies. Decarboxylative fluorination, which replaces the carboxylic acid moiety with a fluorine atom, is well-documented using Selectfluor® in conjunction with photoredox or silver catalysis. These methods offer direct access to fluorocyclohexane. Alternatively, the conversion of cyclohexanecarboxylic acid to its corresponding acyl fluoride can be accomplished using deoxyfluorinating agents such as Diethylaminosulfur Trifluoride (DAST). This transformation preserves the carbonyl group for further functionalization. The choice of method depends on the desired final product and the required reaction conditions.
Performance Comparison of Fluorinating Agents
The following table summarizes the performance of different fluorinating agents for the transformation of cyclohexanecarboxylic acid or its close derivatives.
| Transformation | Reagent/Method | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Decarboxylative Fluorination | Photoredox Catalysis with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and Selectfluor® | 4-tert-butylcyclohexanecarboxylic acid | 1-tert-butyl-4-fluorocyclohexane | 70 | 5 | Room Temp.[1][2] |
| Decarboxylative Fluorination | Silver-Catalyzed with AgNO₃ and Selectfluor® | Aliphatic Carboxylic Acids (general) | Alkyl Fluorides | Good to excellent | Not specified | Not specified |
| Acyl Fluoride Formation | DAST | Carboxylic Acids (general) | Acyl Fluorides | High (typical) | Not specified | Room Temp. or below[3] |
Reaction Pathways and Experimental Workflows
The selection of a fluorinating agent dictates the reaction pathway and the necessary experimental setup. Below are diagrams illustrating the general reaction schemes and experimental workflows for the discussed methods.
Experimental Workflow: Photoredox Decarboxylative Fluorination
Experimental Workflow: DAST-mediated Acyl Fluoride Formation
Experimental Protocols
Photoredox Decarboxylative Fluorination of 4-tert-butylcyclohexanecarboxylic acid
This protocol is adapted from a general method for the decarboxylative fluorination of aliphatic carboxylic acids via photoredox catalysis.[1][2]
Materials:
-
4-tert-butylcyclohexanecarboxylic acid
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)
-
Selectfluor®
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Acetonitrile (MeCN)
-
Water (deionized)
-
Blue LEDs
Procedure:
-
In a reaction vessel, combine 4-tert-butylcyclohexanecarboxylic acid (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%), Na₂HPO₄ (2.0 equiv), and Selectfluor® (2.0 equiv).
-
Add a 3:1 mixture of acetonitrile and water.
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the stirred reaction mixture with blue LEDs at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 5 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-tert-butyl-4-fluorocyclohexane.
Silver-Catalyzed Decarboxylative Fluorination of Cyclohexanecarboxylic Acid
This protocol is a general procedure for the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids.[4][5]
Materials:
-
Cyclohexanecarboxylic acid
-
Silver nitrate (AgNO₃)
-
Selectfluor®
-
Acetone
-
Water (deionized)
Procedure:
-
To a solution of cyclohexanecarboxylic acid (1.0 equiv) in a mixture of acetone and water, add silver nitrate (10-20 mol%).
-
Add Selectfluor® (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by column chromatography to yield fluorocyclohexane.
Synthesis of Cyclohexanecarbonyl Fluoride using DAST
This is a general procedure for the conversion of carboxylic acids to acyl fluorides using DAST.[3]
Materials:
-
Cyclohexanecarboxylic acid
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve cyclohexanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.1-1.2 equiv) dropwise to the stirred solution. Caution: The reaction can be exothermic and may produce HF gas. Perform in a well-ventilated fume hood.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir for an additional 1-2 hours.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C-F stretch of the acyl fluoride) or by quenching a small aliquot and analyzing by GC-MS.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
The solvent can be carefully removed by distillation. The resulting cyclohexanecarbonyl fluoride can often be used without further purification or can be purified by distillation under reduced pressure.
Conclusion
The choice between decarboxylative fluorination and conversion to an acyl fluoride for cyclohexanecarboxylic acid is dependent on the synthetic goal. For the direct synthesis of fluorocyclohexane, photoredox catalysis with Selectfluor® provides a reliable method with good yields under mild conditions.[1][2] Silver-catalyzed methods also offer a viable route. For the preparation of cyclohexanecarbonyl fluoride as a versatile intermediate for further reactions, DAST is a standard and effective reagent. Researchers should consider the desired product, available equipment, and safety precautions associated with each reagent when selecting a fluorination strategy.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 5. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans-4-Fluorocyclohexanecarboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of trans-4-Fluorocyclohexanecarboxylic Acid, aligning with standard laboratory safety protocols.
I. Immediate Safety and Hazard Information
This compound presents several hazards that must be managed with appropriate personal protective equipment (PPE) and handling procedures.[1][2] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Quantitative Safety Data Summary:
| Hazard Classification | GHS Pictogram | Signal Word | Precautionary Statements |
| Acute Oral Toxicity[1][2] | Warning[1] | Warning[1] | P264: Wash hands and any exposed skin thoroughly after handling.[2][3] |
| Skin Irritation[1][2] | Warning[1] | Warning[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Serious Eye Irritation[1][2] | Warning[1] | Warning[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation[1][2] | Warning[1] | Warning[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| Disposal[2][3] | - | - | P501: Dispose of contents/ container to an approved waste disposal plant.[2][3] |
II. Primary Disposal Protocol: Professional Waste Management
The most recommended and safest method for disposing of this compound is through a licensed hazardous waste disposal company.[2][3][4]
Step-by-Step Procedure:
-
Segregation and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[5][6]
-
Ensure the container is sturdy and leak-proof.[5][6] The original container is often a suitable choice.[6]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".
-
Include any other components of the waste mixture.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[5]
-
III. Alternative Disposal Method: Neutralization (for Aqueous Solutions)
For small quantities of water-soluble organic acids, neutralization is a potential disposal method, but it must be performed with caution and in accordance with local regulations.[4][7] Note: Liquids with a pH ≤ 2 are classified as corrosive wastes and must be neutralized prior to any drain disposal.[4]
Experimental Protocol for Neutralization:
Materials Required:
-
Large glass beaker
-
Glass stirring rod
-
Sodium carbonate (Na₂CO₃) or 3 M Sodium hydroxide (NaOH) solution
-
pH paper
-
Appropriate PPE (chemical splash goggles, chemical-resistant gloves, lab coat)
Procedure:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.[4][7]
-
Dilution: Slowly add the this compound waste to a 20-fold excess of cold water in a large beaker while stirring.[4][6] This helps to dissipate any heat generated.
-
Neutralization: Slowly add sodium carbonate or sodium hydroxide solution to the diluted acid while stirring continuously.[4][6] Be cautious as this may generate gas and/or heat.[7]
-
Monitor pH: Periodically check the pH of the solution using pH paper. Continue adding the base until the pH is between 5 and 9.[4][7]
-
Drain Disposal: Once the pH is confirmed to be within the neutral range, the solution can be flushed down the drain with a large excess (at least 20-fold) of water.[4][7]
IV. Disposal of Empty Containers
Empty containers that held this compound must also be handled as hazardous waste initially.
Procedure for Container Disposal:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) at least three times.[5]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or deface the original label on the container.[5]
-
Final Disposal: Once thoroughly rinsed and dried, the container can typically be disposed of with regular laboratory glass or plastic waste.[5]
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. Demo [flinnsci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
